molecular formula C5H9NO2S B1598898 2-Methyl-2-(methylsulfonyl)propanenitrile CAS No. 14668-29-2

2-Methyl-2-(methylsulfonyl)propanenitrile

Cat. No.: B1598898
CAS No.: 14668-29-2
M. Wt: 147.2 g/mol
InChI Key: MPXOEOMIERYCLI-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfonyl)propanenitrile is a useful research compound. Its molecular formula is C5H9NO2S and its molecular weight is 147.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2-methylsulfonylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXOEOMIERYCLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163442
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14668-29-2
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014668292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanenitrile, 2-methyl-2-(methylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the physical and chemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile?

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-2-(methylsulfonyl)propanenitrile, a molecule of interest in synthetic chemistry and potentially in drug development. This document collates available data on its structural characteristics, physicochemical parameters, and reactivity. A detailed experimental protocol for its synthesis is also presented, offering a practical basis for its laboratory preparation. The guide is intended to serve as a foundational resource for researchers, enabling further investigation into the applications and behavior of this compound.

Introduction

This compound, also known by its IUPAC name this compound, is a bifunctional organic molecule incorporating both a nitrile and a sulfonyl group. The presence of these two electron-withdrawing functionalities on a quaternary carbon center suggests unique electronic properties and reactivity patterns that are of significant interest in medicinal chemistry and materials science. The sulfonyl group, a well-established pharmacophore, can act as a hydrogen bond acceptor and imparts metabolic stability, while the nitrile group is a versatile synthetic handle that can be transformed into various other functional groups. This guide aims to consolidate the currently available technical information on this compound to facilitate its use in research and development.

Molecular Structure and Identification

The structural representation and key identifiers for this compound are provided below.

Molecular Structure:

G struct CC(C#N)S(=O)(=O)C

Caption: 2D structure of this compound.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 14668-29-2[1][2]
Molecular Formula C5H9NO2S[1][2]
Molecular Weight 147.2 g/mol [1]
IUPAC Name This compoundN/A
Synonyms Propanenitrile, 2-methyl-2-(methylsulfonyl)-[2]

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueSource
Density 1.172 g/cm³[2]
Boiling Point 316.4 °C at 760 mmHg[2]
Refractive Index 1.453[2]
Flash Point 145.2 °C[2]
Solubility Data not availableN/A

Synthesis

The synthesis of this compound can be achieved through the methylation of 2-(methylsulfonyl)acetonitrile. The following protocol is based on a patented procedure and provides a reliable method for laboratory-scale preparation.

Synthetic Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product acetonitrile 2-(Methylsulfonyl)acetonitrile step1 Deprotonation with NaH in THF at 0 °C acetonitrile->step1 nah Sodium Hydride (NaH) nah->step1 meI Methyl Iodide (MeI) step2 Alkylation with MeI, warm to RT meI->step2 step1->step2 quench Quench with H2O step2->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash concentrate Concentrate wash->concentrate triturate Triturate with Hexanes/Ether concentrate->triturate product This compound triturate->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

  • 2-(Methylsulfonyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Ether

  • Brine (saturated aqueous NaCl solution)

  • Water (H₂O)

Procedure:

  • To a stirred solution of 2-(methylsulfonyl)acetonitrile (1.19 g, 10 mmol) in 30 mL of anhydrous THF at 0 °C, slowly add sodium hydride (0.80 g, 20 mmol, 60% in mineral oil).

  • Stir the mixture at 0 °C for 20 minutes.

  • Add methyl iodide (2.84 g, 20 mmol) dropwise over a period of 1.5 hours, maintaining the temperature between 0 °C and 25 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).

  • Carefully quench the reaction by adding 25 mL of water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous solution with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the residue with a mixture of hexanes and ether to induce crystallization and isolate the product, this compound.

Chemical Reactivity and Stability

The chemical behavior of this compound is dictated by the interplay of the nitrile and sulfonyl functional groups.

Reactivity of the Nitrile Group

The nitrile group can undergo a variety of transformations. Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or a carboxylate salt, respectively. Reduction of the nitrile, for instance with lithium aluminum hydride, would yield the corresponding primary amine.

Reactivity Influenced by the Sulfonyl Group

The strongly electron-withdrawing sulfonyl group acidifies the alpha-protons in the precursor, 2-(methylsulfonyl)acetonitrile, facilitating its deprotonation and subsequent alkylation as seen in the synthesis. In the final product, the sulfonyl group provides chemical stability and influences the overall polarity of the molecule. The reactivity of related α-cyano sulfones suggests they can participate in intramolecular reactions, for example with peroxides to form cyclic ethers.[3][4][5][6][7]

Stability

Detailed experimental studies on the thermal and hydrolytic stability of this compound are not extensively reported. However, sulfones are generally considered to be chemically robust and resistant to oxidation and reduction. The stability of the nitrile group will be dependent on the reaction conditions, with hydrolysis being a primary degradation pathway under strong acidic or basic conditions.

Spectral Data (Predicted)

To the best of our knowledge, experimentally determined spectral data for this compound are not publicly available. Predicted spectral information can serve as a guide for characterization.

¹H NMR Spectroscopy (Predicted)

In a predicted ¹H NMR spectrum, one would expect to see two singlets. A singlet corresponding to the six equivalent protons of the two methyl groups attached to the quaternary carbon, and another singlet for the three protons of the methyl group of the sulfonyl moiety. The exact chemical shifts would depend on the solvent used.

¹³C NMR Spectroscopy (Predicted)

A predicted ¹³C NMR spectrum would likely show signals for the quaternary carbon, the nitrile carbon, the two equivalent methyl carbons attached to the quaternary center, and the methyl carbon of the sulfonyl group.

FT-IR Spectroscopy (Predicted)

Key vibrational bands would be expected for the C≡N stretch of the nitrile group (typically around 2240-2260 cm⁻¹) and the symmetric and asymmetric S=O stretches of the sulfonyl group (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Mass Spectrometry (Predicted)

The electron ionization mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z = 147, along with fragmentation patterns corresponding to the loss of methyl, sulfonyl, and nitrile moieties.

Applications in Research and Drug Development

While specific applications for this compound are not yet widely documented, its structural motifs suggest several potential areas of utility:

  • Medicinal Chemistry: The sulfonyl group is a key component in many pharmaceuticals. This compound could serve as a building block for the synthesis of novel drug candidates. The nitrile group offers a point for diversification to generate libraries of related compounds for screening.

  • Synthetic Chemistry: As a bifunctional molecule, it can be utilized in a variety of chemical transformations, serving as a versatile intermediate in the synthesis of more complex molecular architectures.

  • Materials Science: The polarity and potential for intermolecular interactions imparted by the nitrile and sulfonyl groups could make this compound or its derivatives interesting for the development of new materials with specific properties.

Conclusion

This compound is a compound with interesting structural features that suggest a range of potential applications in chemistry and drug discovery. This guide has summarized the available physical and chemical data and provided a detailed synthetic protocol. The significant gap in experimentally verified spectral and reactivity data highlights an opportunity for further research to fully characterize this molecule and unlock its potential.

References

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. [Link][4][7]

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. PubMed. [Link][3]

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. Sci-Hub. [Link][5]

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. ResearchGate. [Link][6]

  • Allen. (n.d.). 2-methyl propan nitrile on alkaline hydrolysis give. Retrieved from [Link][8]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link][9]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031243). Retrieved from [Link][10]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, neat, experimental) (HMDB0031243). Retrieved from [Link][11]

  • PubChem. (n.d.). 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. Retrieved from [Link][12]

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  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link][14]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropanoic acid. Retrieved from [Link][15]

  • Cheméo. (n.d.). Propanenitrile, 2-methyl-3-(1-methylethyloxy). Retrieved from [Link][16]

  • PubChem. (n.d.). 2-Methyl-2-butenenitrile. Retrieved from [Link][17]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropane. Retrieved from [Link][18]

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  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol. Retrieved from [Link][20]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

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  • PubChem. (n.d.). 2-(2-Methylsulfonylethylsulfanyl)propanenitrile. Retrieved from [Link][23]

  • Metabolomics Workbench. (n.d.). RefMet. Retrieved from [Link][24]

  • ResearchGate. (n.d.). FT-IR spectra of (a) poly[(2-acrylamido-2-methyl-1-propanesulfonic acid). Retrieved from [Link][25]

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  • ResearchGate. (n.d.). Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Retrieved from [Link][30]EtOH-H2O_Media) [32]

Sources

An In-depth Technical Guide to the Synthesis and Structural Characterization of 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway to 2-Methyl-2-(methylsulfonyl)propanenitrile, a compound of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the geminal cyano and methylsulfonyl groups. This document details a proposed two-step synthetic sequence, including the preparation of the key intermediate, 2-methyl-2-(methylthio)propanenitrile, and its subsequent oxidation. Furthermore, a thorough analysis of the expected structural characterization of the final product using modern spectroscopic techniques is presented. This guide is intended to be a practical resource, offering not only detailed experimental protocols but also the underlying scientific rationale for procedural choices, thereby empowering researchers to confidently synthesize and characterize this and related molecules.

Introduction and Strategic Overview

The synthesis of molecules bearing an α-cyano sulfone moiety presents a unique challenge and opportunity in organic chemistry. The strong electron-withdrawing nature of both the nitrile and sulfonyl groups significantly influences the reactivity of the α-carbon, making these compounds valuable synthons for further chemical transformations. This compound is a prototypical example, combining steric hindrance with potent electronic effects.

While a direct, one-pot synthesis from readily available starting materials is not prominently described in the literature, a logical and efficient two-step approach has been devised, drawing from established methodologies for the synthesis of related thioethers and their subsequent oxidation. This strategy offers a high probability of success and allows for the isolation and characterization of a key intermediate, providing a solid foundation for the overall synthetic campaign.

The proposed synthetic strategy is as follows:

  • Synthesis of 2-Methyl-2-(methylthio)propanenitrile: This precursor will be synthesized via a nucleophilic substitution reaction.

  • Oxidation of the Thioether: The synthesized thioether will be oxidized to the target sulfone, this compound.

This guide will now delve into the detailed experimental protocols for each step, followed by an in-depth discussion of the expected structural characterization of the final product.

Synthesis of this compound: A Two-Step Approach

Step 1: Synthesis of 2-Methyl-2-(methylthio)propanenitrile

The initial step focuses on the construction of the C-S bond to form the thioether precursor. A plausible and efficient method involves the α-halogenation of 2-methylpropanenitrile (isobutyronitrile) followed by nucleophilic substitution with a methylthiolate source. This approach is analogous to the well-established synthesis of 2-methyl-2-(methylthio)propanal from isobutyraldehyde.[1]

2.1.1. Proposed Reaction Scheme:

Synthesis_of_Thioether reactant1 2-Methylpropanenitrile intermediate 2-Chloro-2-methylpropanenitrile reactant1->intermediate NCS, Benzoyl Peroxide (cat.), CCl4, reflux reactant2 N-Chlorosuccinimide (NCS) reactant3 Sodium thiomethoxide (NaSMe) product 2-Methyl-2-(methylthio)propanenitrile intermediate->product NaSMe, THF, 0 °C to rt

Caption: Proposed synthesis of the thioether intermediate.

2.1.2. Detailed Experimental Protocol:

  • Part A: α-Chlorination of 2-Methylpropanenitrile

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-methylpropanenitrile (1.0 eq.), N-chlorosuccinimide (NCS, 1.1 eq.), and a catalytic amount of benzoyl peroxide (0.02 eq.) in anhydrous carbon tetrachloride.

    • Heat the reaction mixture to reflux under a nitrogen atmosphere. Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold carbon tetrachloride.

    • Carefully concentrate the filtrate under reduced pressure to afford the crude 2-chloro-2-methylpropanenitrile. Caution: This intermediate is likely lachrymatory and should be handled in a well-ventilated fume hood. It is recommended to proceed to the next step without extensive purification.

  • Part B: Nucleophilic Substitution with Sodium Thiomethoxide

    • In a separate dry, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium thiomethoxide (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

    • To this cooled solution, add the crude 2-chloro-2-methylpropanenitrile (from Part A) dissolved in a minimal amount of anhydrous THF dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by GC or TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure. The resulting crude product, 2-methyl-2-(methylthio)propanenitrile, can be purified by vacuum distillation.

2.1.3. Scientific Rationale:

The choice of NCS for chlorination is predicated on its ease of handling compared to chlorine gas and its ability to perform free-radical halogenation at the α-position of the nitrile under initiation by benzoyl peroxide. The subsequent SN2 reaction with sodium thiomethoxide is a standard and highly efficient method for the formation of thioethers. THF is an appropriate solvent for this reaction as it is polar aprotic and will not interfere with the nucleophile.

Step 2: Oxidation of 2-Methyl-2-(methylthio)propanenitrile to this compound

The oxidation of the thioether to the sulfone is a critical step. A variety of oxidizing agents can accomplish this transformation. A common and effective method involves the use of hydrogen peroxide in a suitable solvent, often with a catalyst.

2.2.1. Proposed Reaction Scheme:

Oxidation_to_Sulfone reactant 2-Methyl-2-(methylthio)propanenitrile product This compound reactant->product Acetic Acid, 70 °C oxidant Hydrogen Peroxide (30%)

Caption: Oxidation of the thioether to the target sulfone.

2.2.2. Detailed Experimental Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the purified 2-methyl-2-(methylthio)propanenitrile (1.0 eq.) and glacial acetic acid.

  • Heat the mixture to approximately 60-70 °C.

  • To this heated solution, add 30% aqueous hydrogen peroxide (2.2-2.5 eq.) dropwise, ensuring the temperature does not exceed 80 °C.

  • After the addition is complete, continue to stir the reaction mixture at 70 °C for 2-3 hours, or until TLC or GC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with stirring.

  • The solid product, this compound, should precipitate out of solution. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

2.2.3. Scientific Rationale:

Hydrogen peroxide is a cost-effective and environmentally benign oxidizing agent. The reaction is typically performed in an acidic medium, such as acetic acid, which can catalyze the oxidation process. The use of a slight excess of hydrogen peroxide ensures the complete conversion of the thioether to the sulfone, bypassing the intermediate sulfoxide. The exothermic nature of the reaction necessitates careful, portion-wise addition of the oxidant to maintain temperature control.

Structural Characterization

The unambiguous identification and confirmation of the structure of the synthesized this compound, as well as an assessment of its purity, will be accomplished through a combination of spectroscopic techniques.

Expected Spectroscopic Data

The following table summarizes the anticipated key spectroscopic data for this compound.

Technique Functional Group Expected Observation
FT-IR C≡N (Nitrile)Strong, sharp absorption band around 2240-2260 cm⁻¹.[2][3]
S=O (Sulfone)Two strong absorption bands: asymmetric stretch around 1300-1350 cm⁻¹ and symmetric stretch around 1120-1160 cm⁻¹.[4]
¹H NMR -C(CH₃)₂Singlet, integrating to 6 protons, expected in the range of δ 1.5-2.0 ppm.
-SO₂CH₃Singlet, integrating to 3 protons, expected in the range of δ 2.8-3.2 ppm.
¹³C NMR -C(CH₃)₂Quartet, expected in the range of δ 20-30 ppm.
-C(CH₃)₂Quaternary carbon, expected in the range of δ 60-70 ppm.
-SO₂CH₃Quartet, expected in the range of δ 40-50 ppm.
-C≡NQuaternary carbon, expected in the range of δ 115-125 ppm.
Mass Spec. Molecular Ion (M⁺)Expected at m/z = 147.0405 (for C₅H₉NO₂S).
FragmentationLoss of SO₂ (m/z = 64) and CH₃ (m/z = 15) are common fragmentation pathways for sulfones.[5][6]
Detailed Spectroscopic Analysis
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will provide definitive evidence for the presence of the key functional groups. The sharp, intense absorption for the nitrile group (C≡N) is highly characteristic.[2][3] The presence of two strong bands for the sulfone group (asymmetric and symmetric S=O stretching) will confirm the successful oxidation of the thioether.[4] The absence of a band in the S-H stretching region (around 2550 cm⁻¹) will confirm the absence of any unreacted thiol starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. The two geminal methyl groups on the quaternary carbon will be chemically equivalent and should appear as a sharp singlet integrating to six protons. The methyl group attached to the sulfonyl group will also be a singlet, integrating to three protons, but will be shifted downfield due to the electron-withdrawing effect of the sulfone.

    • ¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon. The quaternary carbon attached to both the nitrile and sulfonyl groups will be significantly downfield.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be employed to determine the exact mass of the molecular ion, which should match the calculated theoretical mass for the molecular formula C₅H₉NO₂S. The fragmentation pattern will also provide structural information. Common fragmentation pathways for sulfones include the loss of SO₂ and cleavage of the C-S bonds.[5][6]

Safety Considerations

  • 2-Methylpropanenitrile (Isobutyronitrile): This is a flammable liquid and is toxic if ingested, inhaled, or absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.

  • Sodium Thiomethoxide: This is a corrosive and malodorous compound. Handle in a well-ventilated fume hood.

  • Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause severe skin burns. Handle with care and appropriate PPE.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound approach to the synthesis and structural characterization of this compound. The proposed two-step synthesis is based on well-established chemical transformations and is expected to be high-yielding and scalable. The detailed analysis of the expected spectroscopic data provides a clear roadmap for the confirmation of the target molecule's structure and purity. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling them to confidently prepare and study this and related α-cyano sulfone compounds.

References

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Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 2-Methyl-2-(methylsulfonyl)propanenitrile, a molecule of interest in synthetic chemistry and drug discovery. By delving into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document serves as a crucial resource for the unambiguous identification and characterization of this compound. The synthesis and spectroscopic data presented herein are grounded in established chemical principles and supported by data from analogous structures, ensuring a robust and reliable reference for laboratory applications.

Molecular Structure and Overview

This compound, with the chemical formula C₅H₉NO₂S and a molecular weight of approximately 147.2 g/mol , possesses a unique quaternary carbon center substituted with two methyl groups, a nitrile group, and a methylsulfonyl group.[1][2] This structural arrangement gives rise to distinct spectroscopic signatures that are explored in detail in the following sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to be simple yet informative, characterized by two distinct singlets. This simplicity arises from the high degree of symmetry in the molecule, where the protons of the two methyl groups attached to the quaternary carbon are chemically equivalent, as are the protons of the methyl group on the sulfonyl moiety.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.8Singlet6H-C(CH₃)₂
~3.1Singlet3H-SO₂CH₃

Interpretation:

The six protons of the two methyl groups attached to the quaternary carbon are expected to resonate as a single peak at approximately 1.8 ppm. The chemical shift is downfield from typical alkane signals due to the deshielding effect of the adjacent electron-withdrawing nitrile and methylsulfonyl groups. The three protons of the methylsulfonyl group are anticipated to appear as a singlet at a more downfield position, around 3.1 ppm, owing to the strong deshielding effect of the sulfonyl group. The absence of any splitting in both signals confirms the absence of adjacent protons. A reference to the ¹H NMR spectrum of this compound can be found in the patent WO2012/139425.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

A detailed, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: The spectrum is acquired on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30') is used.

    • Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

    • Acquisition Time: An acquisition time of 3-4 seconds ensures good resolution.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate for observing all proton signals.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

experimental_workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (400 MHz NMR) cluster_processing Data Processing dissolve Dissolve 5-10 mg of compound in 0.6-0.7 mL CDCl3 with TMS transfer Transfer to 5 mm NMR tube dissolve->transfer instrument Insert sample into spectrometer transfer->instrument params Set acquisition parameters (pulse program, scans, delay) instrument->params acquire Acquire FID params->acquire ft Fourier Transform acquire->ft correction Phase and Baseline Correction ft->correction reference Reference to TMS (0.00 ppm) correction->reference final_spectrum final_spectrum reference->final_spectrum Final Spectrum

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~25-C(CH₃)₂
~40-SO₂CH₃
~55-C(CH₃)₂
~118-CN

Interpretation:

The two equivalent methyl carbons attached to the quaternary center are predicted to resonate at approximately 25 ppm. The methyl carbon of the sulfonyl group is expected at a more downfield shift of around 40 ppm. The quaternary carbon, being bonded to two methyl groups, a nitrile, and a sulfonyl group, is significantly deshielded and is predicted to appear around 55 ppm. The carbon of the nitrile group is expected to have the most downfield chemical shift, at approximately 118 ppm, which is characteristic for nitriles.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample is typically required for ¹³C NMR. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Instrumentation: The spectrum is acquired on a 100 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence with a 30-45° pulse angle is used to allow for faster repetition rates.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

    • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing: Similar to ¹H NMR, the FID is processed using a Fourier transform, followed by phase and baseline corrections. The solvent peak (CDCl₃ at ~77.16 ppm) is used for chemical shift referencing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile and sulfonyl groups.

Predicted IR Data (Neat)

Wavenumber (cm⁻¹)IntensityAssignment
~2240MediumC≡N stretch
~1320 and ~1140StrongAsymmetric and symmetric SO₂ stretch
~2980-2850MediumC-H stretch (alkane)

Interpretation:

The most prominent and diagnostic peak in the IR spectrum is expected to be the stretching vibration of the nitrile group (C≡N) at approximately 2240 cm⁻¹. The presence of a strong electron-withdrawing sulfonyl group on the same carbon may slightly shift this frequency. The sulfonyl group itself will give rise to two strong characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found around 1320 cm⁻¹ and 1140 cm⁻¹, respectively. The C-H stretching vibrations of the methyl groups will appear in the typical alkane region of 2980-2850 cm⁻¹.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation: As this compound is a solid, it can be prepared as a KBr pellet or analyzed as a thin film. For a thin film, a small amount of the solid is dissolved in a volatile solvent (e.g., acetone or dichloromethane), a drop of the solution is placed on a salt plate (NaCl or KBr), and the solvent is allowed to evaporate.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty salt plate is recorded first.

    • The sample-coated plate is then placed in the sample holder.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹ by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

ftir_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (FT-IR) cluster_proc Data Processing dissolve Dissolve solid in volatile solvent deposit Deposit solution on salt plate dissolve->deposit evaporate Evaporate solvent to form thin film deposit->evaporate background Record background spectrum (clean plate) evaporate->background sample_scan Record sample spectrum background->sample_scan ratio Ratio sample to background final_ir final_ir ratio->final_ir Final IR Spectrum

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPossible Fragment
147[M]⁺ (Molecular Ion)
132[M - CH₃]⁺
68[M - SO₂CH₃]⁺
79[SO₂CH₃]⁺

Interpretation:

Upon electron ionization, this compound is expected to show a molecular ion peak [M]⁺ at m/z = 147. A common fragmentation pathway would be the loss of a methyl group, resulting in a fragment ion at m/z = 132. Cleavage of the C-S bond could lead to the formation of a fragment at m/z = 68, corresponding to the loss of the methylsulfonyl radical. The methylsulfonyl cation itself may also be observed at m/z = 79.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, for a more pure sample, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for small molecules.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

ms_fragmentation M [C₅H₉NO₂S]⁺ m/z = 147 frag1 [C₄H₆NO₂S]⁺ m/z = 132 M->frag1 - •CH₃ frag2 [C₄H₆N]⁺ m/z = 68 M->frag2 - •SO₂CH₃ frag3 [CH₃SO₂]⁺ m/z = 79 M->frag3 C-S cleavage

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, provide a comprehensive and reliable basis for the identification and characterization of this compound. The detailed experimental protocols offer practical guidance for researchers to obtain high-quality data. This in-depth technical guide serves as a valuable resource for scientists and professionals in the fields of chemical synthesis and drug development, facilitating the confident use of this compound in their research endeavors.

References

  • PubChem. Compound Summary for CID 71565233, 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. [Link]

Sources

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfonyl)propanenitrile: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(methylsulfonyl)propanenitrile, a molecule of interest in synthetic and medicinal chemistry. While its documented history is relatively recent, the structural motifs it contains—a gem-dimethyl group, a sulfonyl moiety, and a nitrile function—are of significant importance in drug design and development. This document explores the known synthesis, chemical properties, and the potential applications of this compound, grounded in the broader context of the roles its constituent functional groups play in medicinal chemistry.

Introduction: Unveiling a Structurally Significant Scaffold

This compound, with the CAS number 14668-29-2, is a small molecule characterized by a quaternary carbon substituted with a methyl group, a nitrile group, and a methylsulfonyl group. Its molecular formula is C5H9NO2S, and it has a molecular weight of 147.2 g/mol .[1] While not a widely known compound with a long history of applications, its structure represents a confluence of functionalities that are highly relevant to modern drug discovery. The methylsulfonyl group is a key pharmacophore known to enhance drug-like properties, while the nitrile group can act as a versatile synthetic handle or a bioisostere for other functional groups.[2] This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers interested in its synthesis and potential utility.

Discovery and Historical Context

The documented history of this compound is primarily linked to its appearance in the patent literature as a synthetic intermediate. A key synthesis of this compound is described in the patent WO2012139425. While this patent was published in 2012, it is possible that the compound was synthesized earlier, but a definitive, publicly accessible record of its first synthesis has not been identified in the current body of scientific literature.

The development of synthetic methodologies for compounds containing both sulfonyl and nitrile groups has been an area of interest in organic chemistry. These functional groups are present in a variety of biologically active molecules. The synthesis of related structures, such as 2-acrylamido-2-methyl-1-propanesulfonic acid, has been the subject of earlier patents, indicating a long-standing interest in molecules with similar structural frameworks for applications in polymer chemistry and other fields.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 14668-29-2ChemicalBook[1]
Molecular Formula C5H9NO2SChemicalBook[1]
Molecular Weight 147.1955 g/mol ChemNet[4]
Density 1.172 g/cm³ChemNet[4]
InChI InChI=1/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3ChemNet[4]

Synthesis and Reaction Mechanisms

The primary documented method for the synthesis of this compound involves the methylation of (methylsulfonyl)acetonitrile. This reaction proceeds via a nucleophilic substitution mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the procedure described in patent WO2012139425.

Materials:

  • (Methylsulfonyl)acetonitrile

  • Sodium hydride (NaH) in mineral oil

  • Methyl iodide (CH3I)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H2O)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Hexanes

  • Ether

Procedure:

  • To a stirred solution of (methylsulfonyl)acetonitrile in anhydrous THF at 0 °C, slowly add sodium hydride.

  • After stirring for a short period, add methyl iodide dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the careful addition of water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the residue by trituration with a mixture of hexanes and ether to yield this compound.

Diagram of the Synthetic Pathway:

Synthesis reactant1 (Methylsulfonyl)acetonitrile intermediate Enolate Intermediate reactant1->intermediate:w 1. NaH, THF, 0 °C reactant2 Sodium Hydride (NaH) reactant2->intermediate:w reactant3 Methyl Iodide (CH3I) product This compound reactant3->product:w intermediate->product:w 2. CH3I

Caption: Synthesis of this compound.

Significance in Drug Development and Medicinal Chemistry

While there is no direct evidence of this compound itself being a therapeutic agent, its structural components are of significant interest in drug design.

The Role of the Methylsulfonyl Group

The methylsulfonyl group is a common substituent in medicinal chemistry due to its ability to improve the physicochemical properties of drug candidates. It is a strong hydrogen bond acceptor and is generally metabolically stable. The inclusion of a sulfonyl group can enhance aqueous solubility, which is often a desirable property for drug candidates. Furthermore, this group can engage in specific interactions with biological targets, contributing to the overall binding affinity of a molecule.

The Nitrile Functional Group

The nitrile group is a versatile functional group in drug design. It can act as a bioisostere for a carbonyl group or a terminal alkyne. The linear geometry and electronic properties of the nitrile group can influence the conformation and binding mode of a molecule. Nitriles are also valuable synthetic intermediates that can be converted into other functional groups, such as amines and carboxylic acids.

The Gem-Dimethyl Group

The gem-dimethyl group, also known as an isobutyl group, can provide steric bulk, which can influence the binding selectivity of a molecule for its target. It can also block metabolic pathways, thereby increasing the metabolic stability and half-life of a drug.

Diagram of Key Functional Groups in Drug Design:

FunctionalGroups cluster_molecule This compound cluster_properties Contributions to Drug-like Properties mol C(CH3)(CH3)(C#N)(S(=O)(=O)CH3) sulfonyl Methylsulfonyl Group (Solubility, Stability, H-bonding) mol->sulfonyl influences nitrile Nitrile Group (Bioisostere, Synthetic Handle) mol->nitrile influences gem_dimethyl Gem-Dimethyl Group (Steric Bulk, Metabolic Stability) mol->gem_dimethyl influences

Sources

CAS number for 2-Methyl-2-(methylsulfonyl)propanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfonyl)propanenitrile

Introduction

This compound, identified by the CAS Number 14668-29-2 , is a specialized organic compound characterized by the presence of both a nitrile (C≡N) and a methylsulfonyl (SO₂CH₃) group attached to a tertiary carbon center.[1][2] This unique structural arrangement imparts distinct chemical properties that make it a valuable building block in advanced organic synthesis. The electron-withdrawing nature of both the nitrile and sulfonyl groups significantly influences the reactivity of the molecule, particularly at the α-carbon. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its utility for researchers in synthetic chemistry and drug development.

Compound Identification and Physicochemical Properties

Accurate identification is paramount in scientific research. The key identifiers and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 14668-29-2[1][2]
IUPAC Name This compound[1]
Molecular Formula C₅H₉NO₂S[1][2]
Molecular Weight 147.19 g/mol [1]
Density 1.172 g/cm³ (Predicted)[1]
InChI InChI=1/C5H9NO2S/c1-5(2,4-6)9(3,7)8/h1-3H3[1]
Canonical SMILES CC(C)(C#N)S(=O)(=O)CN/A

Synthesis: A Mechanistic Perspective

The primary synthetic route to this compound involves the exhaustive methylation of 2-(methylsulfonyl)acetonitrile. This reaction proceeds via a classic acid-base and nucleophilic substitution mechanism.

Synthesis Workflow

SynthesisWorkflow cluster_reagents Reagents & Conditions SM 2-(Methylsulfonyl)acetonitrile Base Sodium Hydride (NaH) in THF SM->Base Deprotonation MeI Methyl Iodide (CH₃I) Product This compound MeI->Product Methylation (x2) Base->MeI Nucleophilic Attack Temp 0°C to Room Temp

Caption: Synthetic workflow for this compound.

Causality in Experimental Design

The choice of reagents and conditions is critical for achieving a high yield.[3]

  • Base Selection (Sodium Hydride, NaH): The protons on the carbon α to both the sulfonyl and nitrile groups are highly acidic. Sodium hydride is a strong, non-nucleophilic base, making it ideal for quantitatively deprotonating the starting material to form a resonance-stabilized carbanion. Using two equivalents of NaH ensures the complete removal of both acidic protons for subsequent dimethylation.[3]

  • Solvent (Tetrahydrofuran, THF): THF is an aprotic polar solvent that effectively solvates the sodium cation without interfering with the strong basicity of the hydride. Its relatively low boiling point also facilitates its removal during workup.[3]

  • Alkylating Agent (Methyl Iodide, MeI): MeI is a highly effective methylating agent. Iodide is an excellent leaving group, promoting a rapid Sₙ2 reaction with the generated carbanion. Two equivalents are used to ensure the reaction goes to completion, forming the desired dimethylated product.[3]

  • Temperature Control: The initial deprotonation is performed at 0°C to control the exothermic reaction between NaH and the substrate. The reaction is then allowed to warm to room temperature to ensure the subsequent methylation steps proceed to completion over several hours.[3]

Experimental Protocol: Synthesis

The following protocol is adapted from established procedures.[3]

Materials:

  • 2-(Methylsulfonyl)acetonitrile (100 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (200 mmol)

  • Methyl Iodide (MeI) (200 mmol)

  • Anhydrous Tetrahydrofuran (THF) (300 mL)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert atmosphere (Argon or Nitrogen), add 2-(methylsulfonyl)acetonitrile (100 mmol) dissolved in anhydrous THF (300 mL).

  • Deprotonation: Cool the stirred solution to 0°C using an ice bath. Slowly and portion-wise add the sodium hydride (200 mmol).

    • Expert Insight: The slow addition is crucial to manage the evolution of hydrogen gas and the exothermic nature of the reaction.

  • Carbanion Formation: Stir the mixture at 0°C for approximately 20-30 minutes after the NaH addition is complete. The formation of a slurry indicates the generation of the sodium salt.

  • Methylation: Add methyl iodide (200 mmol) dropwise to the reaction mixture at 0°C over 1.5 hours.

    • Self-Validation: The controlled addition prevents a rapid exotherm that could lead to side reactions.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 20 hours) to ensure complete dimethylation.

  • Quenching: Carefully quench the reaction by slowly adding deionized water (250 mL) while cooling the flask in an ice bath.

    • Trustworthiness: This step safely neutralizes any unreacted NaH.

  • Workup & Extraction:

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous solution with ethyl acetate (3 x 250 mL).

    • Combine the organic extracts and wash with brine (200 mL) to remove residual water and inorganic salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Triturate the resulting residue with a hexanes/ether mixture to precipitate the product, which can then be collected by filtration as a solid. A reported yield for this method is approximately 93%.[3]

Role in Drug Development and Medicinal Chemistry

While specific applications of this compound in marketed drugs are not prominent, its core structure is of significant interest to medicinal chemists for several reasons.

  • The Nitrile Group: The nitrile moiety is a versatile functional group in drug design. It can act as a bioisostere for a carbonyl group or a terminal alkyne. Its linear geometry and ability to act as a hydrogen bond acceptor can be crucial for binding to protein targets.[4] Furthermore, α,β-unsaturated nitriles can serve as reversible or irreversible covalent binders to nucleophilic residues like serine or cysteine in enzyme active sites.[4]

  • The Sulfonyl Group: The methylsulfonyl group is a stable, polar, and metabolically robust functional group. It is a strong hydrogen bond acceptor and is often incorporated into drug candidates to improve physicochemical properties such as solubility and to fill specific pockets in a target protein.

  • The Gem-Dimethyl Group: The two methyl groups on the quaternary carbon can provide a steric shield, potentially hindering metabolic attack at that position and increasing the metabolic stability of a parent molecule.[5] This is a common strategy in lead optimization to improve pharmacokinetic profiles.[5]

The combination of these three motifs makes this compound a valuable scaffold for creating novel chemical entities with potential therapeutic applications.

Safety and Handling

The toxicological properties of this specific compound have not been fully investigated.[6] However, based on its functional groups, certain precautions are mandatory.

  • General Hazards: Compounds containing nitrile groups can be toxic if swallowed, inhaled, or absorbed through the skin, as they can potentially release cyanide in vivo.

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[7][8]

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[9]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion

This compound is a synthetically accessible and useful chemical intermediate. Its well-defined synthesis and the valuable combination of nitrile, sulfonyl, and gem-dimethyl functional groups make it a noteworthy building block for synthetic chemists. For drug development professionals, it represents a scaffold that incorporates several key features used in modern medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Proper understanding of its synthesis and adherence to strict safety protocols are essential for its effective and safe utilization in a research setting.

References

  • PubChem. (n.d.). 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methylsulfonylethylsulfanyl)propanenitrile. Retrieved from [Link]

  • NIST/TRC. (n.d.). 2-methylpropanenitrile - Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

  • Zhu, D., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
  • PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]

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Molecular formula and weight of 2-Methyl-2-(methylsulfonyl)propanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-2-(methylsulfonyl)propanenitrile: Molecular Formula and Weight

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating Chemical Nomenclature

In the fields of chemical research and drug development, precise molecular identification is paramount. The nomenclature of a chemical compound serves as the primary key to its structure, properties, and function. This guide addresses the molecular formula and weight of This compound .

A critical analysis of chemical databases reveals that the exact name "this compound" is not commonly indexed. However, a literal interpretation of standard IUPAC nomenclature rules allows for the confident deduction of its structure. This guide will elucidate the molecular formula and weight based on this interpreted structure. Furthermore, to enhance clarity and provide a comprehensive context, this document will draw a comparative analysis with a closely related, and more frequently documented, structural analog: 2-cyanopropan-2-yl methanesulfonate. This comparison underscores the critical importance of precise naming conventions in scientific discourse.

Section 1: Molecular Identity of this compound

Based on its IUPAC name, the structure of this compound is defined by a propanenitrile backbone. The second carbon atom of this three-carbon chain is substituted with both a methyl group (-CH₃) and a methylsulfonyl group (-SO₂CH₃).

Chemical Structure

The deduced chemical structure is as follows:

Caption: Structure of 2-cyanopropan-2-yl methanesulfonate.

This comparative analysis highlights that a seemingly minor difference in nomenclature—the inclusion of "oxy"—translates to a significant structural and compositional change. This serves as a critical reminder for researchers that meticulous attention to chemical naming is essential for accurate experimental design and data interpretation.

Section 4: Experimental Protocols and Methodologies

Determination of Molecular Formula

The molecular formula of a novel compound is typically confirmed experimentally via two primary methods:

  • Elemental Analysis: This technique determines the mass percentages of each element (C, H, N, S) in a pure sample. The results are used to derive the empirical formula, which, when combined with molecular weight data, yields the definitive molecular formula.

  • High-Resolution Mass Spectrometry (HRMS): HRMS measures the mass-to-charge ratio of an ion with extremely high precision (typically to four or five decimal places). This allows for the calculation of the exact mass of the molecule, which can be used to confirm a unique molecular formula. For C₅H₉NO₂S, the expected exact mass is approximately 147.0354 Da. [1]

Workflow for Molecular Formula and Weight Verification

G cluster_0 Experimental Analysis cluster_1 Data Acquisition cluster_2 Results A Pure Compound Sample B Elemental Analysis A->B C High-Resolution Mass Spec (HRMS) A->C D Empirical Formula (% Composition) B->D E Exact Mass Measurement C->E F Molecular Formula Confirmation D->F E->F G Molecular Weight Calculation F->G

Caption: Workflow for experimental verification of molecular formula and weight.

Conclusion

While This compound is not a commonly listed chemical, a systematic interpretation of its name leads to a unique structure with the molecular formula C₅H₉NO₂S and a calculated molecular weight of 147.19 g/mol . The distinction between this compound and its frequently cited analog, 2-cyanopropan-2-yl methanesulfonate, highlights the precision required in chemical nomenclature. For drug development professionals and researchers, this guide provides the foundational molecular data derived from a rigorous, first-principles approach to chemical structure interpretation.

References

  • PubChem. (n.d.). 1-Propanol, 2-methyl-2-(methylsulfonyl)-. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 1-Hydroxy-5-(hydroxymethyl)pyrrolidine-2-thione. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

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Literature review on the synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthetic routes for producing 2-Methyl-2-(methylsulfonyl)propanenitrile, a sulfone-containing nitrile of interest in various chemical research and development applications. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of synthetic strategies.

Introduction

This compound, with the chemical formula C5H9NO2S, is a specialized organic compound characterized by a quaternary carbon atom bonded to a nitrile group, a methylsulfonyl group, and two methyl groups.[1] The presence of the electron-withdrawing sulfonyl and nitrile groups on the same carbon atom imparts unique chemical properties to the molecule, making it a potentially valuable building block in organic synthesis. While its direct applications are not extensively documented in publicly available literature, its structure suggests potential utility as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries where sulfone and nitrile moieties are common pharmacophores.

This guide will focus on the practical synthesis of this target molecule, providing a detailed examination of the most viable and documented synthetic methodology.

Primary Synthetic Route: Alkylation of 2-(Methylsulfonyl)acetonitrile

The most direct and high-yielding reported method for the synthesis of this compound is the exhaustive methylation of 2-(methylsulfonyl)acetonitrile. This approach leverages the acidity of the α-carbon proton, which is significantly enhanced by the presence of both the adjacent sulfonyl and nitrile groups, facilitating its deprotonation and subsequent alkylation.

Mechanistic Rationale

The synthesis proceeds via a two-step, one-pot reaction. The first step involves the deprotonation of 2-(methylsulfonyl)acetonitrile using a strong base, typically sodium hydride (NaH), to form a resonance-stabilized carbanion. The negative charge is delocalized over the α-carbon, the nitrogen of the nitrile, and the oxygens of the sulfonyl group, which increases the stability of the conjugate base and drives the deprotonation to completion.

In the second step, the resulting nucleophilic carbanion is treated with an alkylating agent, in this case, methyl iodide (CH3I). The carbanion attacks the electrophilic methyl group of methyl iodide in a bimolecular nucleophilic substitution (SN2) reaction, displacing the iodide leaving group and forming a new carbon-carbon bond. As there are two acidic protons on the starting material, a molar excess of both the base and the alkylating agent is used to ensure the formation of the desired dimethylated product.

A visual representation of this reaction mechanism is provided in the following diagram:

Alkylation_of_2_Methylsulfonyl_acetonitrile start 2-(Methylsulfonyl)acetonitrile carbanion Resonance-stabilized carbanion start->carbanion Deprotonation base NaH base->carbanion final_carbanion Final carbanion base->final_carbanion alkylating_agent CH3I (excess) monomethylated Monomethylated intermediate alkylating_agent->monomethylated product This compound alkylating_agent->product carbanion->monomethylated Alkylation monomethylated->final_carbanion Deprotonation final_carbanion->product Alkylation

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from a documented procedure and provides a step-by-step guide for the synthesis of this compound.[2]

Materials:

  • 2-(Methylsulfonyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Ether

  • Brine (saturated aqueous sodium chloride solution)

  • Water (deionized)

Procedure:

  • Reaction Setup: To a stirred solution of 2-(methylsulfonyl)acetonitrile (1.19 g, 10 mmol) in 30 mL of anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (0.80 g, 20 mmol, 60% in mineral oil) at 0 °C (ice bath).

  • Deprotonation: Stir the mixture at 0 °C for approximately 20 minutes.

  • Alkylation: Add methyl iodide (2.84 g, 20 mmol) dropwise over a period of 1.5 hours while maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).

  • Quenching: Carefully quench the reaction by the slow addition of 25 mL of water.

  • Solvent Removal: Remove the THF by rotary evaporation.

  • Extraction: Extract the aqueous solution with three 25 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash with 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Triturate the residue with a mixture of hexanes and ether to induce crystallization and afford the final product.

Quantitative Data
ParameterValueReference
Yield 93%[2]
Starting Material 2-(Methylsulfonyl)acetonitrile[2]
Reagents Sodium hydride, Methyl iodide[2]
Solvent Tetrahydrofuran[2]
Reaction Time 21.5 hours[2]
Reaction Temperature 0 °C to 25 °C[2]

Alternative Synthetic Approach: Nucleophilic Substitution with a Sulfinate Salt

An alternative, though less directly documented for this specific molecule, synthetic strategy involves the reaction of a suitable α-halo nitrile with a methanesulfinate salt. This approach is based on the well-established principle of nucleophilic substitution, where the sulfinate anion acts as the nucleophile.

Proposed Mechanistic Pathway

In this proposed synthesis, 2-chloro-2-methylpropanenitrile would serve as the electrophilic starting material. Sodium methanesulfinate (CH3SO2Na), a stable and commercially available sulfinate salt, would act as the nucleophile.[3] The reaction would likely proceed via an SN2 mechanism, where the methanesulfinate anion attacks the carbon atom bearing the chlorine atom, displacing the chloride ion and forming the desired carbon-sulfur bond.

The choice of solvent would be critical for this reaction, with polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being suitable candidates to solvate the sodium cation and enhance the nucleophilicity of the sulfinate anion.

The following diagram illustrates the proposed synthetic workflow:

Nucleophilic_Substitution start 2-Chloro-2-methylpropanenitrile product This compound start->product SN2 Reaction nucleophile Sodium methanesulfinate nucleophile->product

Caption: Proposed synthesis of this compound via nucleophilic substitution.

Conclusion

The synthesis of this compound is most effectively and efficiently achieved through the exhaustive methylation of 2-(methylsulfonyl)acetonitrile. This method is high-yielding and utilizes readily available starting materials and reagents.[2] An alternative synthetic route via nucleophilic substitution of an α-halo nitrile with a sulfinate salt presents a plausible, though underexplored, alternative. The information provided in this guide offers a solid foundation for researchers to successfully synthesize this compound and explore its potential applications in their respective fields.

References

  • PrepChem.com. (n.d.). Preparation of 2-Methyl-2-(methylsulfonamido)propionitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-Methyl-2-(ethenylsulfonamido)propionitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
  • PrepChem.com. (n.d.). Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid.
  • ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
  • Google Patents. (n.d.). CN103804227A - Method for synthesizing 2-methyl-2-butenenitrile through direct isomerization of alkene-nitrile mixed liquid.
  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Retrieved from [Link]

  • PubChem. (n.d.). Sodium methanesulfinate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • YouTube. (2022, July 30). 2-Chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

  • PubMed. (1997, November 28). Alkylation of Acetonitrile. Retrieved from [Link]

  • YouTube. (2023, January 4). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields:(a) C_(2)H_(5)CH_(.... Retrieved from [Link]

  • Filo. (2022, April 29). 2-chloro-2-methylpentane on reaction with sodium methoxide in methanol yields. Retrieved from [Link]

  • ResearchGate. (2016, February 13). Imidazole alkylation by chlorobutane ?. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Methyl-2-(methylsulfonyl)propanenitrile: A Potential Electrophilic Cyanating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on 2-Methyl-2-(methylsulfonyl)propanenitrile, a readily synthesized organic compound. While direct, peer-reviewed applications of this specific reagent as a cyanating agent are not extensively documented, its structural similarity to other known electrophilic cyanating agents suggests its potential in this capacity. These notes offer a detailed exploration of this potential, including a proposed mechanism of action, hypothetical protocols for its use in the cyanation of organometallic reagents, and essential safety and handling information. The content herein is intended to serve as a foundational resource for researchers interested in exploring novel cyanating methodologies.

Introduction: The Quest for Safer Cyanating Agents

The nitrile functional group is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. Consequently, the development of efficient and safe cyanating agents is of paramount importance in synthetic organic chemistry. Traditional methods often rely on highly toxic and hazardous reagents such as hydrogen cyanide and alkali metal cyanides. The inherent risks associated with these reagents have spurred the development of safer alternatives. Electrophilic cyanating agents, which deliver a "CN+" synthon to a nucleophilic substrate, represent a promising class of such alternatives.

This compound is a stable, crystalline solid that can be synthesized from commercially available starting materials. Its structure, featuring a quaternary carbon bearing both a nitrile and a methylsulfonyl group, suggests its potential to act as an electrophilic cyanide source. The electron-withdrawing nature of the methylsulfonyl group is expected to render the nitrile carbon susceptible to nucleophilic attack, facilitating the transfer of the cyanide group.

Synthesis of this compound

The synthesis of this compound can be achieved through the methylation of (methylsulfonyl)acetonitrile. A typical laboratory-scale synthesis is provided below.

Protocol 1: Synthesis of this compound[1]

Materials:

  • (Methylsulfonyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous sodium chloride solution)

  • Water (deionized)

Procedure:

  • To a stirred solution of (methylsulfonyl)acetonitrile (1.0 eq) in anhydrous THF, slowly add sodium hydride (2.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After stirring for 20-30 minutes at 0 °C, add methyl iodide (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Carefully quench the reaction with water at 0 °C.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by trituration with a mixture of hexanes and diethyl ether to yield this compound as a solid.

Proposed Application as an Electrophilic Cyanating Agent

Based on the reactivity of analogous compounds, such as dialkylmalononitriles, this compound is proposed to be an effective electrophilic cyanating agent for the cyanation of soft nucleophiles, particularly organometallic reagents like Grignard reagents and organolithiums.

Proposed Mechanism of Cyanation

The proposed mechanism involves the nucleophilic attack of the organometallic reagent on the electrophilic carbon of the nitrile group in this compound. This is followed by the elimination of a stabilized carbanion, resulting in the formation of the desired nitrile product.

Proposed Cyanation Mechanism reagents Ar-M + NC-C(CH3)2-SO2CH3 intermediate [Ar-C(N-M)-C(CH3)2-SO2CH3] reagents->intermediate Nucleophilic Attack products Ar-CN + M+ -C(CH3)2-SO2CH3 intermediate->products Elimination

Caption: Proposed mechanism for electrophilic cyanation.

Hypothetical Protocol for Cyanation of an Aryl Grignard Reagent

The following is a hypothetical, unvalidated protocol that serves as a starting point for investigating the use of this compound as a cyanating agent. Optimization of reaction conditions will be necessary.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • This compound

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

Procedure:

  • Prepare the Grignard reagent by reacting the aryl bromide (1.0 eq) with magnesium turnings (1.1 eq) in anhydrous THF under an inert atmosphere.

  • In a separate flask, dissolve this compound (1.2 eq) in anhydrous THF.

  • Cool the solution of this compound to 0 °C.

  • Slowly add the prepared Grignard reagent to the solution of the cyanating agent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aryl nitrile.

Safety and Handling

While specific toxicity data for this compound is limited, it should be handled with the care appropriate for a nitrile-containing compound.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Data Summary

As this is a proposed application, experimental data is not yet available. Researchers are encouraged to generate and publish data on reaction yields, substrate scope, and optimal conditions. A hypothetical table for data collection is provided below.

EntryAryl HalideGrignard Formation ConditionsCyanation Reaction Time (h)Yield (%)
14-BromotolueneTHF, reflux, 2h4TBD
24-BromoanisoleTHF, reflux, 2h4TBD
31-BromonaphthaleneTHF, reflux, 3h4TBD
42-BromopyridineTHF, rt, 1h6TBD

TBD: To Be Determined

Workflow Diagram

Experimental Workflow start Start grignard Prepare Grignard Reagent (Aryl Halide + Mg in THF) start->grignard cyanation Cyanation Reaction (Add Grignard to Cyanating Agent) grignard->cyanation workup Aqueous Workup (Quench with HCl, Extract) cyanation->workup purification Purification (Column Chromatography) workup->purification product Isolated Aryl Nitrile purification->product

Caption: General workflow for the proposed cyanation.

Conclusion

This compound presents an intriguing, yet underexplored, potential as an electrophilic cyanating agent. Its straightforward synthesis and the established reactivity of analogous compounds provide a strong rationale for its investigation in this role. The hypothetical protocols and mechanistic insights provided in these notes are intended to catalyze further research into its applications, potentially contributing to the development of safer and more efficient cyanation methodologies in organic synthesis.

References

  • Google Patents. Process of cyanation and nitriles produced thereby. US2991285A.
  • YouTube. Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation. [Link]

  • Google Patents. Process for preparing 3-(methylsulfonyl)propionitrile. US9815781B1.
  • ResearchGate. Representative electrophilic cyanation reagents. [Link]

  • ResearchGate. Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives | Request PDF. [Link]

  • Google Patents. Production of nitriles. US2415261A.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Li, X. Metal-mediated C−CN Bond Activation in Organic Synthesis. Chem. Rev. 2020. [Link]

  • ResearchGate. Cyanides-Free Cyanation of Aryl Halides Using Formamide | Request PDF. [Link]

  • Google Patents.
  • Semantic Scholar. Non-toxic cyanide sources and cyanating agents. [Link]

  • Google Patents. Synthesis of pyrrole-2-carbonitriles. US7399870B2.
  • ChemRxiv. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article) | Organic Chemistry | ChemRxiv | Cambridge Open Engage. [Link]

  • Semantic Scholar. A convenient synthesis of benzonitriles via electrophilic cyanation with N-cyanobenzimidazole. [Link]

  • ResearchGate. Conjugate Hydrocyanation of Chalcone Derivatives Using Ethyl Cyanoacetate as an Organic Cyanide Source. [Link]

  • PubChem. 2-(2-Methylsulfonylethylsulfanyl)propanenitrile. [Link]

  • Google Patents.
  • ResearchGate. (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. [Link]

  • PubChem. (Methylsulfonyl)acetonitrile. [Link]

The Versatility of 2-Methyl-2-(methylsulfonyl)propanenitrile: A Gateway to Diverse Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic organic chemistry and drug discovery, the development of efficient and modular routes to novel heterocyclic compounds remains a cornerstone of innovation. Heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science, driving the continuous search for versatile building blocks. 2-Methyl-2-(methylsulfonyl)propanenitrile, a readily accessible and highly functionalized reagent, has emerged as a powerful precursor for the construction of a variety of important heterocyclic systems. Its unique structural features, including a quaternary carbon center flanked by a nitrile and a methylsulfonyl group, provide a hub of reactivity that can be strategically exploited to forge complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, complete with detailed mechanistic insights and field-proven experimental protocols.

Physicochemical Properties and Synthesis

This compound is a white to off-white solid with a molecular weight of 147.2 g/mol .[1] The presence of the electron-withdrawing sulfonyl and nitrile groups significantly acidifies the protons of the methyl groups, a feature that underpins much of its reactivity.

A common laboratory-scale synthesis involves the methylation of 2-(methylsulfonyl)acetonitrile.[2]

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₉NO₂S
Molecular Weight 147.2 g/mol [1]
Appearance White to off-white solid
CAS Number 14668-29-2[1]

Synthesis of this compound: A Detailed Protocol

This protocol describes the synthesis of this compound from 2-(methylsulfonyl)acetonitrile.

Experimental Workflow:

reagents 2-(Methylsulfonyl)acetonitrile Sodium Hydride (NaH) Methyl Iodide (MeI) reaction Reaction at 0 °C to rt reagents->reaction in solvent Tetrahydrofuran (THF) solvent->reaction in workup Aqueous Workup Extraction with Ethyl Acetate reaction->workup Quench with H₂O purification Concentration Trituration with Hexanes/Ether workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Materials:

  • 2-(Methylsulfonyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-(methylsulfonyl)acetonitrile (1.19 g, 10 mmol) in 30 mL of anhydrous THF in a round-bottom flask, slowly add sodium hydride (0.80 g, 20 mmol, 60% in mineral oil) at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add methyl iodide (2.84 g, 20 mmol) dropwise over a period of 1.5 hours, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight (approximately 20 hours).

  • Carefully quench the reaction by the slow addition of 25 mL of water.

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous solution with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Triturate the residue with a mixture of hexanes and ether to induce crystallization and afford this compound as a solid.

Application in Heterocyclic Synthesis

The strategic placement of the sulfonyl and nitrile functionalities makes this compound a versatile C3 synthon for the construction of various heterocycles. The electron-withdrawing nature of these groups facilitates the formation of a stabilized carbanion, which can participate in a range of condensation and cycloaddition reactions.

I. Synthesis of Substituted Pyridines

The synthesis of highly functionalized pyridines is of significant interest due to their prevalence in medicinal chemistry. While direct protocols using this compound are not extensively documented, its structural motifs are amenable to established pyridine syntheses, such as those involving malononitrile derivatives. The presence of the methylsulfonyl group can be leveraged to introduce further diversity.

Conceptual Reaction Scheme for Pyridine Synthesis:

start This compound intermediate Adduct start->intermediate reagent1 Enamine or 1,3-Dielectrophile reagent1->intermediate product Substituted Pyridine intermediate->product Cyclization/ Aromatization

Caption: General strategy for pyridine synthesis.

Protocol: Synthesis of a Densely Substituted Pyridine Derivative

This protocol is a representative example adapted from methodologies for the synthesis of polysubstituted pyridines from activated nitrile compounds.[1][3][4]

Materials:

  • This compound

  • Chalcone (e.g., 1,3-diphenyl-2-propen-1-one)

  • Ammonium acetate

  • Acetic acid (glacial)

  • Ethanol

  • Reflux condenser

Procedure:

  • In a round-bottom flask, combine this compound (1.47 g, 10 mmol), 1,3-diphenyl-2-propen-1-one (2.08 g, 10 mmol), and ammonium acetate (6.17 g, 80 mmol) in 30 mL of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-water.

  • Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified substituted pyridine.

II. Synthesis of Functionalized Pyrazoles

The reaction of compounds containing an active methylene group with hydrazines is a classical and efficient method for the synthesis of pyrazoles. The sulfonyl group in this compound can act as a good leaving group or be retained in the final product, offering synthetic flexibility. The synthesis of 5-aminopyrazoles from β-ketonitriles and hydrazines provides a strong basis for this application.[2]

Conceptual Reaction Scheme for Pyrazole Synthesis:

start This compound intermediate Hydrazone intermediate start->intermediate reagent1 Hydrazine derivative reagent1->intermediate product Substituted Pyrazole intermediate->product Intramolecular Cyclization

Caption: General strategy for pyrazole synthesis.

Protocol: Synthesis of a 3-Methyl-3-(methylsulfonyl)-5-aminopyrazole Derivative

This protocol is based on the well-established reaction of activated nitriles with hydrazine to form 5-aminopyrazoles.[2]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Reflux condenser

Procedure:

  • Dissolve this compound (1.47 g, 10 mmol) in 20 mL of ethanol in a round-bottom flask.

  • Add hydrazine hydrate (0.5 mL, 10 mmol) to the solution.

  • Reflux the reaction mixture for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Wash the solid with a small amount of cold ethanol and dry to obtain the desired 5-aminopyrazole derivative.

III. Synthesis of Substituted Pyrimidines

Pyrimidines are another class of heterocycles with significant biological activity. Their synthesis often involves the condensation of a three-carbon component with an amidine or a related species. The nitrile group of this compound can participate in cyclization reactions with amidines to form the pyrimidine core.

Conceptual Reaction Scheme for Pyrimidine Synthesis:

start This compound intermediate Condensation adduct start->intermediate reagent1 Amidine derivative reagent1->intermediate product Substituted Pyrimidine intermediate->product Cyclization

Sources

Role of 2-Methyl-2-(methylsulfonyl)propanenitrile in the synthesis of pharmaceuticals.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-Methyl-2-(methylsulfonyl)propanenitrile in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). This compound is a specialized reagent that, while not a household name, offers a unique combination of functional groups—a quaternary carbon, a nitrile, and a methylsulfonyl group—that can be strategically exploited in medicinal chemistry. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and key applications. We will delve into detailed experimental protocols, the rationale behind methodological choices, and critical safety considerations, providing researchers and drug development professionals with a practical framework for leveraging this versatile compound.

Introduction: A Profile of this compound

This compound, with the chemical formula C₅H₉NO₂S, is an organic compound that serves as a valuable intermediate in synthetic chemistry.[1][2] Its structure is characterized by a central quaternary carbon atom bonded to two methyl groups, a nitrile group (-C≡N), and a methylsulfonyl group (-SO₂CH₃). This unique arrangement of electron-withdrawing groups significantly influences its chemical reactivity and makes it a useful precursor for various molecular scaffolds.[3]

The presence of the nitrile functionality provides a handle for conversion into other critical groups, such as primary amines or carboxylic acids, which are ubiquitous in pharmaceutical compounds.[4][5] Simultaneously, the methylsulfonyl group enhances the compound's polarity and can influence the electronic properties of adjacent functionalities.[2] Understanding how to manipulate these groups is key to unlocking the synthetic potential of this reagent.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and formulation.

PropertyValueReference(s)
CAS Number 14668-29-2[1][2]
Molecular Formula C₅H₉NO₂S[1]
Molecular Weight 147.2 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Solubility Soluble in polar organic solvents[2]

Core Applications in Pharmaceutical Synthesis

The primary utility of this compound lies in its role as a precursor to molecules containing the 2-methylpropanenitrile moiety. The dual functionality allows for sequential or orthogonal chemical modifications, providing a route to more complex structures.

A Building Block for Quaternary Centers

The gem-dimethyl structure is a common motif in medicinal chemistry, often introduced to increase metabolic stability by blocking potential sites of oxidation or to provide steric bulk that can enhance binding affinity to a biological target. This reagent provides a pre-formed quaternary center, simplifying synthetic routes that might otherwise require complex multi-step processes to construct such a sterically hindered carbon atom.

Precursor for Bioisosteres and Functional Groups

The nitrile group is a versatile functional handle. It can be:

  • Hydrolyzed to form a carboxylic acid, a common group for interacting with biological targets or improving solubility.

  • Reduced to a primary amine, a key functional group for forming amides, sulfonamides, or for acting as a basic center.[4]

  • Used in the synthesis of heterocycles , such as pyrimidines or thiazoles, which form the core of many pharmaceutical agents.[6]

The logical flow from the core reagent to diverse functional groups is a key asset in a drug discovery campaign.

G cluster_transformations Functional Group Transformations reagent This compound hydrolysis Carboxylic Acid (-COOH) reagent->hydrolysis  Acid/Base  Hydrolysis reduction Primary Amine (-CH₂NH₂) reagent->reduction  Reduction  (e.g., LiAlH₄) cycloaddition Heterocyclic Rings (e.g., Pyrimidines) reagent->cycloaddition  Cyclocondensation  Reactions

Caption: Key synthetic transformations of the nitrile group.

Detailed Experimental Protocols

The following protocols are provided as a guide for researchers. All procedures should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures and outlines the synthesis via methylation of a precursor.[7] The causality behind this method is the deprotonation of the acidic α-carbon of the starting material, followed by nucleophilic attack on an alkylating agent.

Workflow Diagram

G start 2-(Methylsulfonyl)acetonitrile + NaH in THF step1 Deprotonation at 0°C (Formation of Sodium Salt) start->step1 step2 Add Methyl Iodide (MeI) dropwise at 0°C step1->step2 step3 Warm to Room Temperature (Overnight Reaction) step2->step3 step4 Quench with H₂O step3->step4 step5 Evaporate THF step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Wash with Brine & Concentrate step6->step7 end Purify to yield This compound step7->end

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of 2-(methylsulfonyl)acetonitrile (100 mmol) in 300 mL of anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 200 mmol) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: NaH is a strong, non-nucleophilic base used to deprotonate the carbon alpha to both the nitrile and sulfonyl groups, which is highly acidic. The low temperature controls the exothermic reaction.

  • Alkylation: After stirring for 20 minutes at 0 °C, add methyl iodide (200 mmol) dropwise over 1.5 hours, maintaining the temperature at 0 °C.

    • Rationale: The resulting carbanion is a potent nucleophile that attacks the electrophilic methyl iodide in a standard Sₙ2 reaction. Two equivalents are used to achieve dimethylation.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (approx. 20 hours).

    • Rationale: The reaction is allowed to proceed to completion at ambient temperature.

  • Work-up: Carefully quench the reaction by the slow addition of water (250 mL). The THF is then removed under reduced pressure.

    • Rationale: The water quench neutralizes any unreacted NaH.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 250 mL).

    • Rationale: The product is organic-soluble and will move into the ethyl acetate layer, separating it from inorganic salts.

  • Purification: Combine the organic extracts, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting residue can be further purified by trituration with hexanes/ether or column chromatography to yield the final product.[7]

    • Rationale: The brine wash removes residual water, and drying agents remove any dissolved water before concentration.

Protocol 2: Illustrative Nucleophilic Substitution using a Related Reagent

While the sulfonyl group in the title compound is not a facile leaving group, the closely related 2-methyl-2-[(methylsulfonyl)oxy]propanenitrile (a mesylate) is designed for this purpose.[3] This protocol illustrates how such a building block is used to introduce the gem-dimethylnitrile moiety onto a nucleophile.

  • Setup: Dissolve the nucleophile (e.g., a sodium phenoxide, 1.0 eq) in a suitable polar aprotic solvent like DMF or acetonitrile.

  • Addition: To this solution, add 2-methyl-2-[(methylsulfonyl)oxy]propanenitrile (1.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Rationale: Heating provides the activation energy for the Sₙ2 displacement of the excellent mesylate leaving group by the nucleophile.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry, and concentrate to yield the crude product, which can be purified by chromatography.

Safety and Handling

Working with nitrile- and sulfonyl-containing compounds requires strict adherence to safety protocols. Information synthesized from multiple safety data sheets (SDS) indicates the following hazards and necessary precautions.[8][9][10]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[10] Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[8][11]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves before use.[9]

    • Body Protection: Wear a lab coat and ensure an eyewash station and safety shower are readily accessible.[8][11]

  • Handling:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[8][11]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8]

    • Wash hands and any exposed skin thoroughly after handling.[11]

    • Do not eat, drink, or smoke when using this product.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Store locked up.[11][12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8][12]

Conclusion

This compound is a specialized yet highly valuable building block for pharmaceutical synthesis. Its true potential is realized through the strategic manipulation of its nitrile and methylsulfonyl functionalities. By providing a pre-formed quaternary center and a versatile nitrile handle, it enables the efficient construction of complex molecular architectures relevant to drug discovery. The protocols and safety guidelines presented here offer a comprehensive resource for scientists to confidently and effectively incorporate this reagent into their synthetic programs, accelerating the development of next-generation therapeutics.

References

  • Dytek. (n.d.). SAFETY DATA SHEET. Available at: [Link]

  • Request PDF. (n.d.). Convenient synthesis of 2-(methylsulfonyl)pyrimidine derivatives. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. Available at: [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • Chemistry LibreTexts. (2025). Chemistry of Nitriles. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]

  • MDPI. (n.d.). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Available at: [Link]

  • Rock Chemicals, Inc. (2025). Propionitrile in Pharmaceutical Manufacturing. Available at: [Link]

  • ACS Publications. (n.d.). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Methylsulfonylethylsulfanyl)propanenitrile. Available at: [Link]

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  • Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
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  • Organic Syntheses. (n.d.). L-Proline, 2-methyl-. Available at: [Link]

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Troubleshooting & Optimization

Common problems in reactions with 2-Methyl-2-(methylsulfonyl)propanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-2-(methylsulfonyl)propanenitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Starting Material

Q: I am performing a reaction with this compound, and I'm observing low or no consumption of my starting material. What could be the issue?

A: Several factors could contribute to the lack of reactivity. Let's break down the possibilities:

  • Cause 1: Inactive Reagents or Catalyst. The quality of your reagents is paramount. Bases can degrade over time, and catalysts can become poisoned.

    • Solution: Ensure your reagents are fresh and of high purity. If using a base like sodium hydride, it's crucial to use a fresh bottle or to wash the mineral oil from older batches. For catalytic reactions, ensure the catalyst has not been exposed to air or moisture if it is sensitive.

  • Cause 2: Inadequate Reaction Conditions. Temperature, solvent, and reaction time can all play a critical role.

    • Solution:

      • Temperature: Some reactions may require heating to overcome the activation energy. If you are running the reaction at room temperature, consider a modest increase in temperature (e.g., to 40-60 °C) while monitoring for any decomposition.

      • Solvent: The choice of solvent can significantly impact the solubility of your reagents and the reaction rate. Ensure all components are soluble in the chosen solvent. For reactions involving anionic intermediates, polar aprotic solvents like THF, DMF, or DMSO are often preferred.[1]

      • Reaction Time: It's possible the reaction is simply slow. Monitor the reaction over a longer period using an appropriate analytical technique like TLC, LC-MS, or NMR.

  • Cause 3: Poor Quality of this compound. The starting material itself might be impure or degraded.

    • Solution: Verify the purity of your this compound. If it has been stored for a long time or under improper conditions, consider purifying it by recrystallization or purchasing a new batch.

Problem 2: Formation of Multiple Unidentified Byproducts

Q: My reaction is messy, and I'm seeing several unexpected spots on my TLC plate. What are the likely side reactions?

A: The presence of multiple byproducts often points to competing reaction pathways or decomposition. Here are some common culprits:

  • Cause 1: Unwanted Desulfonylation. The methylsulfonyl group can be removed under certain reductive conditions, or even with some nucleophiles and bases, especially at elevated temperatures.[2]

    • Solution: Avoid harsh reducing agents if the sulfonyl group is to be retained. If using a strong base, consider running the reaction at a lower temperature. The choice of base can also be critical; for instance, a non-nucleophilic, hindered base might be preferable to a strongly nucleophilic one if you are trying to avoid displacement of the sulfonyl group.

  • Cause 2: Elimination Reactions. If your substrate has a suitable leaving group, this compound can potentially act as a nucleophile or be involved in a base-mediated elimination.

    • Solution: The balance between substitution and elimination is influenced by the base, solvent, and temperature.[3][4] To favor substitution over elimination, use a less hindered, more nucleophilic base and a polar aprotic solvent. Lower temperatures generally favor substitution.[1]

  • Cause 3: Hydrolysis of the Nitrile Group. The nitrile group can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions, especially in the presence of water and with heating.[5][6]

    • Solution: Ensure your reaction is conducted under anhydrous conditions if the nitrile group needs to be preserved. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon). During the workup, minimize contact with strong acids or bases if hydrolysis is a concern. A rapid workup at low temperatures is advisable.

Problem 3: Difficulty in Product Purification

Q: I've completed my reaction, but I'm struggling to isolate the desired product from the reaction mixture. What are some effective purification strategies?

A: this compound and its derivatives are often polar compounds, which can present purification challenges.

  • Challenge 1: High Polarity. The sulfonyl and nitrile groups make the molecule quite polar, leading to poor solubility in non-polar organic solvents and streaking on silica gel chromatography.

    • Solution 1: Liquid-Liquid Extraction. An initial workup with an appropriate biphasic system can help remove some impurities. If your product is in an organic layer, washing with water or brine can remove highly polar impurities.

    • Solution 2: Column Chromatography. For silica gel chromatography, a more polar eluent system may be necessary. A gradient elution starting from a less polar mixture and gradually increasing the polarity can improve separation. For highly polar compounds that streak on silica, using a different stationary phase like alumina or a modified silica (e.g., C18 for reverse-phase chromatography) can be beneficial.[7][8][9][10][11] Adding a small amount of a modifier like triethylamine to the eluent can help reduce tailing for basic compounds, while a small amount of acetic acid can help for acidic compounds.

    • Solution 3: Recrystallization. If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

Q2: I am planning to perform an alkylation on a molecule containing the this compound moiety. What are the key considerations?

A: The hydrogen atoms on the carbon alpha to both the sulfonyl and nitrile groups are acidic and can be deprotonated with a suitable base to form a carbanion. This carbanion can then be alkylated. However, in this compound, the alpha-carbon is already fully substituted. If you are referring to a related compound with alpha-hydrogens, such as (methylsulfonyl)acetonitrile, a common issue is over-alkylation. To avoid this, it is crucial to carefully control the stoichiometry of the base and the alkylating agent. Using exactly one equivalent of base and the alkylating agent at low temperatures can help to achieve mono-alkylation.

Q3: Can the nitrile group in this compound be reduced without affecting the sulfonyl group?

A: Yes, it is possible to selectively reduce the nitrile group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine.[12] The sulfonyl group is generally stable to these conditions. However, it is always advisable to perform a small-scale trial reaction to confirm the selectivity for your specific substrate and reaction conditions.

Q4: Under what conditions is the C-S bond in this compound cleaved?

A: The carbon-sulfur bond in α-sulfonyl nitriles can be cleaved under reductive conditions. This process is known as reductive desulfonylation.[2] Common reagents for this transformation include samarium(II) iodide, sodium amalgam, or certain transition metal catalysts. Unwanted desulfonylation can sometimes occur as a side reaction in the presence of strong nucleophiles or bases, particularly at elevated temperatures.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound

This protocol is based on the alkylation of (methylsulfonyl)acetonitrile.[13]

Materials:

  • (Methylsulfonyl)acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Methyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of (methylsulfonyl)acetonitrile (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add sodium hydride (2.2 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add methyl iodide (2.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Remove the THF under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Troubleshooting Synthesis

Observation Potential Cause Suggested Solution
Low yieldIncomplete deprotonationUse fresh, high-quality sodium hydride. Ensure anhydrous conditions.
Over-alkylation is not possible for the tertiary product, but for mono-alkylation of the precursor, this is a risk.Use stoichiometric amounts of base and alkylating agent.
Volatility of methyl iodideAdd methyl iodide at a low temperature and ensure the reaction is well-sealed.
Messy reactionReaction too exothermicAdd reagents slowly and maintain low temperature during addition.
Impure starting materialsUse purified (methylsulfonyl)acetonitrile.

Visual Diagrams

reaction_overview cluster_synthesis Synthesis cluster_reactions Common Reactions & Side Reactions Start (Methylsulfonyl)acetonitrile Product This compound Start->Product Alkylation Base Base (e.g., NaH) Base->Product Alkylating_Agent Alkylating Agent (e.g., CH3I) Alkylating_Agent->Product Reagent This compound Desired_Product Desired Product Reagent->Desired_Product Desired Reaction Desulfonylation Desulfonylation Product Reagent->Desulfonylation Reductive Conditions / Strong Nucleophiles Hydrolysis Hydrolysis Product (Amide/Acid) Reagent->Hydrolysis Acidic/Basic Conditions + H2O Elimination Elimination Product Reagent->Elimination Basic Conditions

Caption: Overview of synthesis and common reaction pathways.

troubleshooting_workflow Start Reaction Problem Observed Low_Conversion Low Conversion? Start->Low_Conversion Check_Purity Check Purity of Starting Materials & Reagents Check_Conditions Review Reaction Conditions (Temp, Solvent, Time) Check_Purity->Check_Conditions End Problem Resolved Check_Conditions->End Analyze_Byproducts Analyze Byproducts (TLC, LC-MS, NMR) Consider_Side_Reactions Consider_Side_Reactions Analyze_Byproducts->Consider_Side_Reactions Identify Potential Side Reactions (Desulfonylation, Hydrolysis, Elimination) Low_Conversion->Check_Purity Yes Messy_Reaction Messy Reaction? Low_Conversion->Messy_Reaction No Messy_Reaction->Analyze_Byproducts Yes Purification_Issue Purification Issues? Messy_Reaction->Purification_Issue No Optimize_Chromatography Optimize Chromatography (Solvent System, Stationary Phase) or Consider Recrystallization Purification_Issue->Optimize_Chromatography Yes Consider_Side_Reactions->End Optimize_Chromatography->End

Caption: A general workflow for troubleshooting reactions.

References

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

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  • Frontier, A. (2026). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

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  • Chemistry university. (2021, April 5). Hydrolysis of Nitriles [Video]. YouTube. [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Clark, J. (n.d.). hydrolysis of nitriles. Chemguide. [Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. [Link]

  • Reddit. (2017, June 21). Reduction of sulfones and sulfoxides . A redox reversible reaction? r/chemhelp. [Link]

  • bartleby. Chapter 10, Problem 10.40AP. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Chemistry LibreTexts. (2020, July 1). 22.2: Simple mechanism with strong nucleophiles. [Link]

  • PubMed. (n.d.). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

  • ResearchGate. 74 questions with answers in SULFONES | Science topic. [Link]

  • Master Organic Chemistry. (2023, January 18). Identifying Where Substitution and Elimination Reactions Happen. [Link]

  • Khan Academy. Elimination vs substitution: reagent [Video]. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Reddit. (2018, November 12). Organic Chemistry I - How do you tell whether it's going to be a substitution or elimination reaction? r/chemhelp. [Link]

  • Google Patents. (n.d.). US6660882B2 - Process for the preparation of 2-Methyl-2-propene-1-sulfonic acid, sodium salt.
  • Chemistry LibreTexts. (2025, May 24). 4.4: Nucleophilic substitution and elimination reactions. [Link]

  • PubChem. 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. [Link]

  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. [Link]

  • Leah4sci. (2025, April 1). SN1 SN2 E1 E2 (Part 2): Introduction to Substitution & Elimination Reactions [Live Recording] [Video]. YouTube. [Link]

  • PubMed. (1997, November 28). Alkylation of Acetonitrile. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]

  • N/A. Stability and Decomposition of 2-Methyl Butyric Acid Under Different Conditions. [N/A]
  • Google Patents. (n.d.). US9815781B1 - Process for preparing 3-(methylsulfonyl)propionitrile.
  • ResearchGate. (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile. [Link]

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Technical Support Center: Optimization and Troubleshooting for the Synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Methyl-2-(methylsulfonyl)propanenitrile. Structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios, this document addresses common experimental challenges, from low yields and product impurity to reaction stalling. By explaining the causal relationships behind experimental choices and providing detailed, validated protocols, this guide aims to enhance experimental success and ensure the reliable synthesis of this important chemical intermediate.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved through the oxidation of the corresponding sulfide, 2-methyl-2-(methylthio)propanenitrile, is a critical reaction that often requires careful optimization to achieve high yield and purity. The oxidation from a sulfide to a sulfone proceeds through a sulfoxide intermediate. A lack of precise control can lead to incomplete reactions or the formation of unwanted byproducts.[1][2] This guide provides in-depth solutions to common issues encountered during this synthesis, grounded in established chemical principles.

Troubleshooting Guide & FAQs

Section 1: Reaction Yield and Efficiency
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields can stem from several factors: incomplete reaction, degradation of the product, or loss during workup. Below is a systematic approach to diagnosing and solving this issue.

1. Incomplete Oxidation: The most common cause of low yield is the failure of the reaction to proceed to completion. This leaves behind the starting sulfide or the intermediate sulfoxide.

  • Cause: Insufficient equivalents of the oxidizing agent. The oxidation of a sulfide to a sulfone is a two-step process requiring a minimum of two molar equivalents of the oxidant.[3]

  • Solution: Increase the stoichiometry of the oxidizing agent. It is common practice to use a slight excess (e.g., 2.2 to 2.5 equivalents) to drive the reaction to completion.[3] Popular oxidants for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).[4][5]

  • Cause: Low reaction temperature or insufficient reaction time. Oxidation reactions can be slow, especially for substrates with electron-withdrawing groups which make the sulfide less nucleophilic.[3]

  • Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the reaction stalls, gentle heating may be required. For instance, a reaction with H₂O₂ in glacial acetic acid may require heating to 75°C for several hours to ensure full conversion.[6]

2. Over-oxidation and Side Reactions: While less common for this specific substrate, aggressive oxidizing conditions can lead to degradation.

  • Cause: Excessively high temperatures or a highly reactive, non-selective oxidant.

  • Solution: Maintain careful temperature control. Many sulfide oxidations are exothermic; initial cooling (e.g., 0°C) during the addition of the oxidant can prevent runaway reactions.[1] If degradation is suspected, switch to a milder, more selective oxidizing system.

3. Product Loss During Workup: this compound has moderate polarity and some water solubility, which can lead to losses during aqueous extraction steps.

  • Cause: Partitioning of the product into the aqueous phase during extraction.

  • Solution: When quenching the reaction and performing extractions, use a saturated sodium chloride solution (brine) to decrease the solubility of the organic product in the aqueous layer, a phenomenon known as the "salting out" effect. Ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) by performing multiple extractions (e.g., 3x).

Q2: My reaction has stalled and is not proceeding to completion, even with extended time. Why is this happening?
  • Cause: Oxidant decomposition. Some oxidizing agents, particularly hydrogen peroxide, can decompose over time, especially in the presence of trace metal impurities.

  • Solution: Use fresh, high-quality reagents. Ensure all glassware is scrupulously clean. If the reaction stalls, a carefully controlled addition of a small amount of fresh oxidant may restart it.

  • Cause: Poor reagent mixing or solubility. If the reaction is heterogeneous (e.g., a solid reagent in a liquid), inefficient stirring can limit the reaction rate.

  • Solution: Ensure vigorous and efficient stirring throughout the reaction. If the starting material or reagents have poor solubility in the chosen solvent, consider switching to a solvent system where all components are fully dissolved.

Section 2: Product Purity and Byproducts
Q3: My final product is impure. How can I identify the contaminants and prevent their formation?

The most likely impurities are the starting sulfide and the intermediate sulfoxide. Their presence indicates an incomplete reaction.

Identifying Impurities:

  • TLC Analysis: The sulfone is the most polar compound, followed by the sulfoxide, with the starting sulfide being the least polar. On a silica TLC plate, the sulfone will have the lowest Rf value (travel the shortest distance), while the sulfide will have the highest Rf.

  • LC-MS Analysis: This technique can confirm the identity of the peaks by their mass-to-charge ratio.

Preventing Impurity Formation:

  • Sulfone (Over-oxidation): This is the most common byproduct when synthesizing a sulfoxide, but it is the desired product in this case. However, controlling the reaction is key to avoiding other byproducts.[1]

  • Minimizing Sulfide/Sulfoxide Residue: As detailed in Q1, ensure complete oxidation by using a slight excess of the oxidant and allowing for sufficient reaction time, monitored by TLC/LC-MS.[1][7]

  • Byproducts from the Oxidant: If using m-CPBA, the byproduct meta-chlorobenzoic acid will be present.[3] This can typically be removed with a mild aqueous base wash (e.g., saturated sodium bicarbonate solution) during workup. If using H₂O₂, the primary byproduct is water.[3]

ImpurityRelative PolarityLikely CausePrevention & Removal Strategy
2-methyl-2-(methylthio)propanenitrileLowIncomplete oxidation (insufficient oxidant/time)Use ≥2.2 equivalents of oxidant; increase reaction time/temperature. Remove via column chromatography.
2-methyl-2-(methylsulfinyl)propanenitrileMediumIncomplete oxidationUse ≥2.2 equivalents of oxidant; increase reaction time/temperature. Remove via column chromatography.
Oxidant-derived byproducts (e.g., m-chlorobenzoic acid)Varies (often acidic)Stoichiometric oxidant useRemove with an aqueous base wash during workup (e.g., NaHCO₃ solution).
Q4: How can I effectively purify the final product without resorting to column chromatography?

While column chromatography is the most reliable method, recrystallization can be a highly effective alternative for solid products if a suitable solvent is found.

  • Procedure: After the initial workup and isolation of the crude solid, perform a solvent screen to find a system that dissolves the product at elevated temperatures but in which it is sparingly soluble at room temperature or below. Common solvents for recrystallizing moderately polar compounds include isopropanol, ethanol, ethyl acetate/hexane mixtures, or methanol.[6]

  • Benefit: Recrystallization is excellent for removing small amounts of less polar impurities (like the starting sulfide) and can yield a product of very high purity.

Experimental Protocols & Visual Guides

Protocol 1: Baseline Synthesis via H₂O₂ Oxidation

This protocol is a robust starting point for the synthesis of this compound.

Materials:

  • 2-methyl-2-(methylthio)propanenitrile

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% aqueous solution)

  • Deionized Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methyl-2-(methylthio)propanenitrile (1.0 eq).

  • Add glacial acetic acid (approx. 7.5 mL per gram of starting material).

  • Begin vigorous stirring and heat the mixture to 60°C.

  • Slowly add 30% aqueous hydrogen peroxide (2.5 to 3.0 eq) dropwise over 5-10 minutes. The reaction is exothermic; monitor the temperature.

  • After the addition is complete, increase the temperature to 75°C and maintain for 3-4 hours.[6]

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of cold deionized water (approx. 10x the volume of acetic acid used).

  • The product may precipitate as a solid. If so, collect it by vacuum filtration, wash thoroughly with water, and dry.

  • If the product remains in solution, transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further by recrystallization or column chromatography as needed.

Diagram: Reaction Optimization Workflow

This diagram outlines the decision-making process for troubleshooting common synthesis issues.

G cluster_start Initial Synthesis cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions Start Run Baseline Protocol Analyze Analyze Crude Product (TLC, LC-MS, Yield) Start->Analyze LowYield Low Yield? Analyze->LowYield Impure Impure Product? LowYield->Impure No WorkupLoss Suspected Workup Loss LowYield->WorkupLoss Yes Success Optimized Conditions High Yield & Purity LowYield->Success No, High Yield IncompleteRxn Incomplete Reaction (Sulfide/Sulfoxide Present) Impure->IncompleteRxn Yes Byproducts Other Byproducts Impure->Byproducts No Impure->Success No, Pure Product IncreaseOxidant Increase Oxidant (2.2-2.5 eq) Increase Time/Temp IncompleteRxn->IncreaseOxidant SaltOut Use Brine Wash Perform Multiple Extractions WorkupLoss->SaltOut Purify Optimize Purification (Recrystallization/Chromatography) Byproducts->Purify IncreaseOxidant->Success SaltOut->Success Purify->Success

Caption: Troubleshooting workflow for synthesis optimization.

Diagram: Sulfide to Sulfone Oxidation Pathway

This diagram illustrates the sequential oxidation process and the key species involved.

G Sulfide Sulfide (Starting Material) Sulfoxide Sulfoxide (Intermediate) Sulfide->Sulfoxide +1 eq. Oxidant Sulfone Sulfone (Target Product) Sulfoxide->Sulfone +1 eq. Oxidant

Caption: Sequential oxidation from sulfide to sulfone.

References

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  • Chemistry For Everyone. (2025). How Do Sulfides Undergo Oxidation? Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]

  • Fasolato, C., et al. (2019). Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species. Antioxidants & Redox Signaling. Retrieved from [Link]

  • Nikpour, F., & Ghorbani-Choghamarani, A. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
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Technical Support Center: Purification of Products from 2-Methyl-2-(methylsulfonyl)propanenitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2-Methyl-2-(methylsulfonyl)propanenitrile. The inherent properties of the sulfonyl and nitrile functionalities can introduce specific challenges during product purification. This document is designed to serve as a practical resource to navigate these challenges, ensuring the isolation of pure compounds.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues encountered during the workup and purification of reaction products derived from this compound.

Q1: My crude product has a strong, unpleasant odor and contains highly volatile impurities. How can I effectively remove these?

A1: The characteristic odor often arises from volatile sulfur-containing byproducts, such as dimethyl sulfide (DMS) or residual sulfur-based reagents.[1] A multi-step approach during the initial workup is crucial for their removal.

  • Aqueous Washes: Begin with a standard aqueous workup. Washing the organic layer sequentially with water and brine (saturated aqueous NaCl solution) will help remove water-soluble impurities.

  • Oxidative Quench (for Sulfide Byproducts): If your desired product is stable to mild oxidation, a wash with a dilute solution of sodium hypochlorite (bleach) can be highly effective.[1][2] This oxidizes volatile and odorous sulfides like DMS to less volatile and more water-soluble sulfoxides or sulfones, such as dimethyl sulfoxide (DMSO) or dimethyl sulfone.[2][3]

  • Evaporation: After drying the organic layer, careful evaporation under reduced pressure using a rotary evaporator is essential. Given the high boiling point of DMSO (189 °C), it is difficult to remove completely by standard evaporation.[3] If DMSO was used as a solvent or is a significant byproduct, dilution with water followed by lyophilization (freeze-drying) can be an effective removal strategy.[3]

Experimental Protocol: Oxidative Workup for Sulfide Removal

  • Following the initial reaction quench, extract your product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the organic layer to a separatory funnel.

  • Add an equal volume of a dilute (e.g., 1-5%) aqueous sodium hypochlorite solution.

  • Gently shake the funnel, ensuring to vent frequently to release any pressure buildup.

  • Separate the aqueous layer.

  • Wash the organic layer sequentially with 10% aqueous sodium thiosulfate solution (to quench any remaining hypochlorite), water, and finally, brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Q2: I am struggling to separate my product from unreacted this compound. What is the most effective purification strategy?

A2: Due to the polar nature of both the sulfonyl and nitrile groups, the starting material, this compound, can be challenging to separate from products with similar polarity. Flash column chromatography is typically the most effective method.[4][5]

  • Technique: Flash column chromatography on silica gel is the go-to method. The high surface area and polarity of silica allow for the separation of compounds based on their differential adsorption.

  • Solvent System Selection: The key is to find a solvent system (eluent) that provides good separation on a Thin Layer Chromatography (TLC) plate. A good target Rf (retention factor) for your desired product is between 0.2 and 0.4.[5] Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

Workflow for Purification Strategy Selection

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or low-purity solid? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Flash Column Chromatography is_oily->chromatography Yes analyze Analyze Purity (TLC, NMR) recrystallize->analyze chromatography->analyze success Pure Product failure Purification Failed failure->chromatography Try Chromatography analyze->success Pure analyze->failure Impure

Caption: Decision workflow for initial purification strategy.

Table 1: Suggested Starting Solvent Systems for Flash Chromatography

Polarity of ProductNon-Polar ComponentPolar ComponentStarting Ratio (v/v)
LowHexanes/Petroleum EtherEthyl Acetate95:5
MediumHexanes/Petroleum EtherEthyl Acetate80:20 to 50:50
HighDichloromethaneMethanol98:2
Q3: My compound appears to be degrading on the silica gel column. What are my options?

A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.[5] If you observe streaking on TLC or recover a complex mixture from your column, consider these alternatives:

  • Deactivated Silica Gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine. This is often done by adding 1-2% triethylamine to the eluent.[6]

  • Alumina Chromatography: Alumina is another common stationary phase that is available in neutral, basic, or acidic forms. For compounds sensitive to acid, basic or neutral alumina can be an excellent alternative to silica gel.[7]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography or High-Performance Liquid Chromatography (HPLC) using a C18-functionalized silica stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be effective.[8]

Q4: Recrystallization attempts have failed, resulting in an oil or no crystal formation. How can I troubleshoot this?

A4: Recrystallization is a powerful technique but requires careful optimization.[9][10] Failure to crystallize, or "oiling out," typically occurs when the compound's solubility in the chosen solvent is too high, even at low temperatures, or when the cooling process is too rapid.[11]

  • Systematic Solvent Screening: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12] Test a range of solvents with varying polarities.

  • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) dropwise until the solution becomes cloudy (the saturation point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface or adding a "seed crystal" of the pure compound.[10]

Table 2: Common Laboratory Solvents for Recrystallization

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar, water-stable compounds.
EthanolHigh78A versatile solvent for moderately polar compounds.
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium82Less polar than ethanol.
Ethyl AcetateMedium77A good choice for a wide range of compounds.
DichloromethaneLow40Highly volatile, often used in solvent/anti-solvent pairs.
Hexanes/HeptaneNon-Polar~69For non-polar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when purifying products from these reactions?

A1: The primary concerns are the handling of potentially toxic and malodorous sulfur-containing compounds and the use of flammable solvents. Always work in a well-ventilated chemical fume hood. Be aware that nitrile-containing compounds can be toxic. Review the Safety Data Sheet (SDS) for all reagents and products.

Q2: My TLC shows a single spot, but NMR analysis indicates the presence of an impurity. Why is this?

A2: This is a common issue. It's possible that the impurity has the same Rf value as your product in the TLC solvent system you used. Try developing the TLC plate in a different solvent system with a different polarity. Alternatively, some non-UV active impurities may not be visible on the TLC plate under UV light. Staining the plate with a universal stain like potassium permanganate can help visualize these compounds. It is also possible that some impurities, such as inorganic salts, will not move from the baseline on the TLC plate.[13]

Q3: How do I choose between different chromatographic techniques?

A3: The choice depends on the scale of your reaction, the difficulty of the separation, and the required purity of the final product.

Decision Tree for Chromatographic Method Selection

G start Need for Chromatographic Purification scale What is the reaction scale? start->scale purity What is the required purity? scale->purity < 50 mg flash Flash Column Chromatography scale->flash > 50 mg purity->flash Moderate prep_hplc Preparative HPLC purity->prep_hplc High (>98%) sfc Preparative SFC purity->sfc Chiral or Isomeric Separation end_node Method Selected flash->end_node prep_hplc->end_node sfc->end_node

Caption: Guide for selecting the appropriate chromatographic technique.

Supercritical Fluid Chromatography (SFC) is an excellent technique for the separation of sulfonamides and other polar molecules, often providing faster separations with less solvent waste compared to traditional HPLC.[14]

References

  • Benchchem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem. Accessed January 18, 2026.
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  • Benchchem. Technical Support Center: Purification of 2-Methyl-2-nitro-1-phenyl-1-propanol. Benchchem.
  • PubChem. 2-(2-Methylsulfonylethylsulfanyl)propanenitrile. Accessed January 18, 2026.
  • Brainly.com. (2023). Treating 2-methyl-1-propanol with methylsulfonyl chloride in base, followed by reaction with pyridinium.
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Stability and storage conditions for 2-Methyl-2-(methylsulfonyl)propanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methyl-2-(methylsulfonyl)propanenitrile. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and proper storage of this compound. By understanding its chemical characteristics, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] While specific temperature ranges for this exact compound are not extensively published, based on the general stability of related nitrile and sulfonyl compounds, storage at 2-8°C is a prudent measure to minimize any potential long-term degradation. Some suppliers of analogous compounds recommend refrigeration.[3] Always refer to the product-specific information provided by the supplier.

Q2: Is this compound sensitive to light?

Q3: Can I store solutions of this compound? If so, what solvents are recommended and for how long?

Solutions are generally less stable than the solid compound. If you need to store the compound in solution, use a dry, aprotic solvent. Based on synthesis procedures for this compound, tetrahydrofuran (THF) is a suitable solvent.[5][6] For short-term storage, ensure the container is tightly sealed to prevent solvent evaporation and moisture ingress. Due to the potential for hydrolysis of the nitrile group, prolonged storage in protic or aqueous solvents is not recommended without specific stability studies.[7]

Q4: What are the signs of degradation of this compound?

Visual signs of degradation can include a change in color or the appearance of clumping (indicating moisture absorption). For a more definitive assessment, analytical techniques such as NMR, HPLC, or mass spectrometry can be used to check the purity of the compound against a reference standard.

Q5: What materials are incompatible with this compound?

Based on data for structurally related compounds, this compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[8] The nitrile group can undergo hydrolysis under acidic or basic conditions.[7][9]

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound, linking them to stability and storage concerns.

Issue 1: Inconsistent or Non-Reproducible Experimental Results
  • Possible Cause 1: Compound Degradation.

    • Explanation: If the compound has been stored improperly (e.g., exposed to moisture, high temperatures, or light), it may have degraded, leading to lower effective concentrations and variable results. The nitrile functional group is susceptible to hydrolysis, especially in the presence of acidic or basic contaminants.[7]

    • Solution:

      • Verify Purity: Re-analyze the purity of your stock of this compound using a suitable analytical method (e.g., HPLC, NMR).

      • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened sample of the compound.

      • Review Storage Conditions: Ensure that the compound is being stored according to the recommendations (cool, dry, protected from light).

  • Possible Cause 2: Contamination of Stock Solutions.

    • Explanation: Stock solutions, especially if prepared in protic solvents or not handled under anhydrous conditions, can degrade over time. Contaminants in the solvent or from repeated handling can also affect the compound's stability.

    • Solution:

      • Prepare Fresh Solutions: Prepare fresh solutions for each experiment or for a limited series of experiments.

      • Use High-Purity Solvents: Use anhydrous, high-purity solvents for preparing solutions.

      • Inert Atmosphere: When handling the solid and preparing solutions, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture.

Issue 2: Poor Solubility or Precipitate Formation in Solution
  • Possible Cause: Hydrolysis Product.

    • Explanation: If the compound has been exposed to water, hydrolysis of the nitrile group could lead to the formation of the corresponding carboxylic acid or amide.[7][9] These degradation products may have different solubility profiles than the parent compound, potentially leading to precipitation.

    • Solution:

      • Analyze the Precipitate: If possible, isolate and analyze the precipitate to confirm its identity.

      • Ensure Anhydrous Conditions: When preparing solutions, ensure that the solvent is dry and that all glassware has been thoroughly dried.

      • Solvent Selection: Re-evaluate the choice of solvent to ensure it is appropriate and of high purity.

Stability and Storage Summary

ParameterRecommendationRationale
Storage Temperature 2-8°C (Refrigerated)To minimize thermal degradation and slow down potential chemical reactions.[3]
Atmosphere Store in a dry environment. Consider storage under an inert gas (e.g., Argon, Nitrogen).To protect against moisture-induced hydrolysis of the nitrile group.
Light Protect from light; store in an amber or opaque container.To prevent potential photodegradation.[3][4]
Container Tightly sealed, appropriate for chemical storage.To prevent contamination and exposure to air and moisture.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To avoid chemical reactions that could degrade the compound.[8]

Logical Troubleshooting Workflow

Below is a diagram illustrating a logical workflow for troubleshooting stability-related issues with this compound.

troubleshooting_workflow Troubleshooting Workflow for Stability Issues cluster_actions Corrective Actions start Inconsistent Experimental Results? check_purity Check Purity of Solid Compound (e.g., HPLC, NMR) start->check_purity purity_ok Purity is High? check_purity->purity_ok use_new_sample Use a Fresh, Unopened Sample purity_ok->use_new_sample No check_solution_prep Review Solution Preparation and Handling purity_ok->check_solution_prep Yes review_storage Review and Correct Storage Conditions (Temp, Light, Moisture) use_new_sample->review_storage outcome_good Problem Resolved review_storage->outcome_good fresh_solution Prepare Fresh Solutions with High-Purity, Anhydrous Solvents check_solution_prep->fresh_solution inert_atmosphere Consider Using an Inert Atmosphere fresh_solution->inert_atmosphere inert_atmosphere->outcome_good outcome_bad Problem Persists: Contact Technical Support

Caption: Troubleshooting workflow for stability issues.

References

  • Airgas.
  • Fisher Scientific.
  • Sigma-Aldrich.
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  • PubChem. 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile.
  • PubChem. 2-(3-Methylsulfonylpyrrolidin-1-yl)propanenitrile.
  • ChemicalBook. This compound.
  • CymitQuimica.
  • ChemNet. This compound.
  • Chemguide. hydrolysis of nitriles.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print.
  • MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • ChemicalBook. This compound synthesis.
  • ResearchGate. The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of 2,6-Di-t-butyl and 2,6-diphenyl-1,4-benzoquinone.
  • DTIC.
  • PubMed. The kinetics of the gas-phase decomposition of the 2-methyl-2-butoxyl and 2-methyl-2-pentoxyl radicals.
  • ResearchGate. An in situ study of the thermal decomposition of 2,2′-azobis(2-methylpropionitrile)
  • Fluorochem. 2-(Methylsulfonyl)benzonitrile.
  • ChemSpider. Methyl ester hydrolysis.
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  • NRC Publications Archive. Thermal decomposition products of polyacrylonitrile.
  • RSC Education. The hydrolysis of 2-bromo-2-methylpropane.

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Identifying and minimizing side products in 2-Methyl-2-(methylsulfonyl)propanenitrile reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-2-(methylsulfonyl)propanenitrile Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic underpinnings of side-product formation and provide validated, step-by-step protocols to help you optimize your reaction outcomes, enhance purity, and increase yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, reliable routes for the synthesis of this compound:

  • Route A: Nucleophilic Substitution. This is arguably the most common approach, involving the S-alkylation of a methanesulfinate salt (e.g., sodium methanesulfinate, MeSO₂Na) with a tertiary alkyl halide, such as 2-chloro-2-methylpropanenitrile.[1] This reaction is a classic example of nucleophilic substitution (Sₙ2).

  • Route B: Oxidation. This route starts with the precursor 2-methyl-2-(methylthio)propanenitrile. The thioether is then oxidized to the corresponding sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA).[2][3][4]

Q2: My reaction mixture is turning dark brown/black. Is this normal?

A2: While slight color changes can occur, a significant darkening to dark brown or black often indicates decomposition or the formation of polymeric side products. This can be triggered by excessive heat, the presence of strong bases, or impurities in the starting materials. It is crucial to maintain careful temperature control and ensure the purity of your reagents.

Q3: What is the expected yield for this reaction?

A3: Under optimized conditions, yields can be quite high. For instance, a methylation reaction starting from 2-(methylsulfonyl)acetonitrile has been reported with a 93% yield.[5] For oxidation routes, yields are also typically high, often exceeding 90%.[3] If you are experiencing significantly lower yields, it is a strong indicator of competing side reactions.

Troubleshooting Guide: Side Product Identification & Minimization

This section addresses specific problems you may encounter, their probable causes, and detailed protocols for resolution.

Problem 1: Low Yield and Presence of an Alkene Side Product

Observation: You observe a low yield of the desired this compound. Analysis of the crude product by ¹H NMR or GC-MS indicates the presence of 2-methylpropenenitrile (methacrylonitrile).

Root Cause Analysis: The formation of 2-methylpropenenitrile is a classic example of a competing elimination reaction (E2) versus the desired substitution reaction (Sₙ2).[6][7] The starting material, 2-chloro-2-methylpropanenitrile, is a tertiary alkyl halide. Tertiary substrates are sterically hindered, which can slow down the Sₙ2 pathway.[8] If the nucleophile (methanesulfinate) or other species in the reaction mixture is sufficiently basic, it can abstract a proton from a β-carbon, leading to the elimination of HCl and the formation of an alkene.[8][9]

E2_vs_SN2

Solution & Optimization Protocol:

To favor the Sₙ2 pathway and minimize elimination, the reaction conditions must be carefully controlled.

Protocol 1: Minimizing Elimination by Solvent and Temperature Control

  • Solvent Selection:

    • Rationale: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal. They solvate the sodium cation (Na⁺) effectively, leaving a more reactive, "naked" sulfinate anion. This enhances its nucleophilicity more than its basicity, kinetically favoring the Sₙ2 reaction. In contrast, protic solvents (e.g., ethanol, water) can solvate the nucleophile itself, reducing its reactivity.

    • Action: Dissolve sodium methanesulfinate (1.1 eq) in anhydrous DMSO.

  • Temperature Control:

    • Rationale: Elimination reactions often have a higher activation energy than their substitution counterparts and are entropically favored.[6] Therefore, running the reaction at a lower temperature will disproportionately slow down the E2 reaction compared to the Sₙ2 reaction.

    • Action: Cool the sulfinate solution to 0-5 °C in an ice bath.

  • Reagent Addition:

    • Rationale: Slow, dropwise addition of the alkyl halide ensures its concentration remains low, which can help suppress side reactions.

    • Action: Add 2-chloro-2-methylpropanenitrile (1.0 eq) dropwise to the cooled, stirring sulfinate solution over 30-60 minutes.

  • Reaction Monitoring:

    • Action: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the starting alkyl halide.

  • Workup and Purification:

    • Action: Quench the reaction by pouring it into cold water. The product often precipitates and can be collected by filtration. If it remains dissolved, extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: The primary side product, 2-methylpropenenitrile, is more volatile than the desired product. It can often be removed under reduced pressure. If necessary, purify the solid product by recrystallization from a solvent system like ethanol/water or isopropanol.[3][10]

Problem 2: Incomplete Oxidation or Formation of Sulfoxide Intermediate

Observation: When synthesizing via the oxidation of 2-methyl-2-(methylthio)propanenitrile, you find that the reaction stalls, or you isolate a significant amount of the intermediate sulfoxide, 2-methyl-2-(methylsulfinyl)propanenitrile.

Root Cause Analysis: The oxidation of a thioether to a sulfone is a two-step process: Thioether → Sulfoxide → Sulfone. Insufficient oxidant, low reaction temperature, or too short a reaction time can lead to the accumulation of the intermediate sulfoxide. Some oxidizing agents are also milder and may selectively produce the sulfoxide under certain conditions.

// Nodes thioether [label="2-Methyl-2-(methylthio)propanenitrile\n(Starting Material)", shape=ellipse, fillcolor="#FBBC05"]; sulfoxide [label="2-Methyl-2-(methylsulfinyl)propanenitrile\n(Intermediate Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sulfone [label="this compound\n(Desired Product)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges thioether -> sulfoxide [label=" [O]\n(e.g., 1 eq H₂O₂) "]; sulfoxide -> sulfone [label=" [O]\n(e.g., >1 eq H₂O₂) "];

// Annotation {rank=same; thioether; sulfoxide; sulfone;} note [label="Key: Ensure sufficient oxidant (>2 eq) and reaction time/temperature\nto drive the reaction to completion.", shape=plaintext, fontsize=9]; } enddot Caption: Stepwise oxidation from thioether to sulfone.

Solution & Optimization Protocol:

To ensure complete oxidation to the sulfone, the stoichiometry of the oxidant and the reaction conditions are critical.

Protocol 2: Driving Oxidation to Completion

  • Reagent Stoichiometry:

    • Rationale: The conversion of the thioether to the sulfone requires two equivalents of the oxidizing agent (e.g., hydrogen peroxide). Using an excess will help drive the reaction to completion.

    • Action: Use at least 2.2-2.5 equivalents of 30-35% hydrogen peroxide.

  • Solvent and Catalyst:

    • Rationale: Glacial acetic acid is a common solvent that also acts as a catalyst for the oxidation by forming peracetic acid in situ.[3][4]

    • Action: Dissolve the starting thioether (1.0 eq) in glacial acetic acid.

  • Temperature and Reaction Time:

    • Rationale: The oxidation can be exothermic. Initial cooling is necessary during the addition of the oxidant. Subsequently, gentle heating is often required to push the second oxidation (sulfoxide to sulfone) to completion.[3]

    • Action: Cool the thioether solution to 10-15 °C. Add the hydrogen peroxide solution dropwise, ensuring the internal temperature does not exceed 30 °C. After the addition is complete, slowly heat the mixture to 70-80 °C and maintain for 2-4 hours.[3]

  • Monitoring and Workup:

    • Action: Monitor the reaction by TLC or LC-MS to confirm the disappearance of both the starting material and the sulfoxide intermediate. Once complete, cool the reaction mixture and pour it into a stirred vessel of ice water to precipitate the product.

    • Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid, and dry. If impurities persist, recrystallization from methanol or ethanol is effective.[3]

Data Summary Table

The choice of reaction conditions can significantly impact the outcome. The following table provides a general guide based on established principles.

ParameterSₙ2 Route (vs. E2)Oxidation RouteRationale
Solvent Polar Aprotic (DMSO, DMF)Protic Acid (Acetic Acid)For Sₙ2, enhances nucleophilicity. For oxidation, facilitates oxidant activity.
Temperature 0 °C to Room Temp70-80 °CLower temps favor Sₙ2 over E2.[6] Higher temps are needed for full oxidation.[3]
Key Reagents Sodium Methanesulfinate>2 eq. Hydrogen PeroxideNucleophile for Sₙ2. Stoichiometric oxidant for complete conversion.[3]
Primary Side Product 2-Methylpropenenitrile2-Methyl-2-(methylsulfinyl)propanenitrileResult of E2 elimination.[7] Result of incomplete oxidation.
Minimization Strategy Use polar aprotic solvent, low temp.Use excess oxidant, heat reaction.Shift kinetic favorability to substitution. Drive equilibrium to final product.

References

  • Sulfone synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. RSC Advances. [Link]

  • "Pushing Electrons;" Representing Reaction Mechanisms. University of Arizona. [Link]

  • convert 2-chloropropane to 2-methylpropanenitrile. Brainly.in. [Link]

  • Elimination Reactions. AWS. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Failure in the alkylation of a sodium sulfinate. Reddit. [Link]

  • Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. [Link]

  • Draw structures for all possible elimination products obtainable from 2-chloro-2-methylpentane. Homework.Study.com. [Link]

  • 2-Methyl-2-[(4-methylbenzenesulfonyl)oxy]propanenitrile. PubChem. [Link]

  • Synthesis of 2-(4-(Methylsulfonyl)phenoxy)-5-nitrobenzonitrile. PrepChem.com. [Link]

  • Process for preparing 3-(methylsulfonyl)propionitrile.

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Technical Support Center: Optimizing Cyanation Reactions with 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for improving the yield and efficiency of cyanation reactions utilizing 2-Methyl-2-(methylsulfonyl)propanenitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to leverage this versatile, yet sometimes challenging, cyanating agent. Here, we move beyond simple protocols to delve into the mechanistic reasoning behind common experimental pitfalls and provide robust, field-tested solutions.

Introduction to this compound in Cyanation

This compound is an emerging cyanating agent valued for its potential as a less toxic and more stable alternative to traditional cyanide sources. Its application, particularly in transition-metal-catalyzed cross-coupling reactions, offers a promising avenue for the synthesis of aryl and heteroaryl nitriles—crucial intermediates in pharmaceutical and agrochemical development. However, its unique structural features, namely the sterically hindered quaternary carbon and the electron-withdrawing methylsulfonyl group, can present specific challenges in achieving optimal reaction yields. This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the proposed advantage of using this compound over traditional cyanide salts like KCN or Zn(CN)₂?

A1: The primary advantage lies in its reduced toxicity and improved handling characteristics. Traditional cyanide salts are highly toxic and require stringent safety protocols. This compound is a solid, which can be easier to handle and dispense accurately. Mechanistically, it is proposed to act as an electrophilic cyanide source, which can offer different reactivity and selectivity profiles compared to nucleophilic cyanide salts. This can be particularly advantageous in reactions where the substrate is sensitive to strong nucleophiles.

Q2: What is the general mechanistic pathway for cyanation using this compound in a palladium- or nickel-catalyzed reaction?

A2: While direct mechanistic studies on this specific reagent are limited, we can propose a plausible catalytic cycle based on related systems, such as the nickel-catalyzed cyanation with 2-methyl-2-phenylmalononitrile. The cycle likely involves:

  • Oxidative Addition: The active Pd(0) or Ni(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (Ar-X) to form an Ar-M(II)-X complex.

  • Cyanide Transfer/C-CN Bond Cleavage: The this compound coordinates to the metal center. This is followed by a key C-CN bond cleavage step, transferring the cyanide group to the metal and generating a sulfonyl-stabilized radical or anionic species. The exact nature of this step is a topic of ongoing research.

  • Reductive Elimination: The aryl group and the cyanide ligand on the metal center undergo reductive elimination to form the desired aryl nitrile (Ar-CN) and regenerate the active M(0) catalyst.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material (Aryl Halide)

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted aryl halide.

  • Formation of the desired nitrile product is minimal or absent.

Potential Causes & Solutions:

  • Inactive Catalyst: The palladium or nickel catalyst may be deactivated due to oxidation or improper handling.

    • Solution: Use a freshly opened bottle of the catalyst or a pre-catalyst that is activated in situ. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen). Consider using a glovebox for catalyst handling.

  • Inefficient C-CN Bond Cleavage: The C-CN bond in this compound is relatively strong, and its cleavage can be a rate-limiting step.

    • Solution 1: Catalyst System Optimization: Nickel catalysts are often more effective than palladium for the activation of challenging C-CN bonds.[1] Screen different nickel pre-catalysts (e.g., Ni(cod)₂, NiCl₂(dme)) and ligands. Bulky, electron-rich phosphine ligands can promote the necessary oxidative addition and reductive elimination steps.

    • Solution 2: Additives: The addition of certain additives can facilitate the C-CN bond cleavage. Consider the use of a Lewis acid to coordinate to the nitrile or sulfonyl group, thereby weakening the C-CN bond. Alternatively, a stoichiometric reductant (e.g., zinc powder) might be necessary, particularly in nickel-catalyzed systems, to maintain the active catalytic species.

  • Insufficient Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier for C-CN bond cleavage.

    • Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. Be cautious of potential side reactions or decomposition at excessively high temperatures.

Issue 2: Formation of Significant Side Products

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that are not the starting material or the desired product.

  • Low isolated yield of the pure nitrile product despite good conversion of the starting material.

Potential Causes & Solutions:

  • Hydrodehalogenation of the Aryl Halide: The aryl halide is reduced to the corresponding arene.

    • Cause: This is often promoted by the presence of a hydrogen source (e.g., residual water, solvent) and a catalyst capable of facilitating this pathway.

    • Solution: Ensure anhydrous reaction conditions by using freshly distilled, dry solvents and drying all glassware. The choice of ligand can also influence this side reaction; screen different ligands to find one that favors the cyanation pathway.

  • Homocoupling of the Aryl Halide: Formation of a biaryl (Ar-Ar) species.

    • Cause: This side reaction is common in cross-coupling reactions, particularly at higher temperatures or with highly reactive catalysts.

    • Solution: Lowering the reaction temperature or the catalyst loading can sometimes mitigate homocoupling. The use of specific ligands designed to prevent this pathway can also be beneficial.

  • Decomposition of the Cyanating Agent: this compound may decompose under the reaction conditions, leading to a complex mixture of byproducts.

    • Solution: Perform control reactions without the aryl halide to assess the stability of the cyanating agent under the proposed reaction conditions. If decomposition is observed, consider milder reaction conditions (lower temperature, different base) or a more robust catalyst system.

Experimental Protocols

General Procedure for Nickel-Catalyzed Cyanation of an Aryl Bromide
  • Preparation: In a glovebox, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Ni(cod)₂ (5 mol%), and a suitable phosphine ligand (10 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent and Base: Add anhydrous solvent (e.g., toluene, dioxane, or DMF, 2 mL) and a base (e.g., K₃PO₄, Cs₂CO₃, 2.0 mmol).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir for the specified time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl nitrile.

ParameterRecommended Starting Conditions
Catalyst Ni(cod)₂ (5 mol%)
Ligand A bulky, electron-rich phosphine (e.g., P(t-Bu)₃, Xantphos) (10 mol%)
Cyanating Agent This compound (1.2 equiv)
Base K₃PO₄ (2.0 equiv)
Solvent Anhydrous Toluene or Dioxane
Temperature 100 °C
Atmosphere Inert (Argon or Nitrogen)

Visualizing the Process

Proposed Catalytic Cycle for Nickel-Catalyzed Cyanation

Catalytic Cycle Ni0 Ni(0)L_n ArNiX Ar-Ni(II)(L_n)-X ArNiCN Ar-Ni(II)(L_n)-CN ArNiX->ArNiCN C-CN Cleavage/ Cyanide Transfer ArNiCN->Ni0 Reductive Elimination Product Ar-CN ArNiCN->Product Byproduct [Me₂(MeSO₂)C]⁻ ArNiCN->Byproduct Start Ar-X Start->ArNiX Oxidative Addition CyanatingAgent Me₂(MeSO₂)CCN CyanatingAgent->ArNiCN Troubleshooting Flowchart Start Low Yield of Aryl Nitrile CheckConversion Check Conversion of Ar-X Start->CheckConversion LowConversion Low Conversion CheckConversion->LowConversion Low GoodConversion Good Conversion CheckConversion->GoodConversion High InactiveCatalyst Inactive Catalyst? LowConversion->InactiveCatalyst SideProducts Significant Side Products? GoodConversion->SideProducts YesInactive Yes InactiveCatalyst->YesInactive Yes NoInactive No InactiveCatalyst->NoInactive No UseFreshCatalyst Use Fresh Catalyst/ Inert Atmosphere YesInactive->UseFreshCatalyst InefficientCleavage Inefficient C-CN Cleavage? NoInactive->InefficientCleavage YesCleavage Yes InefficientCleavage->YesCleavage Yes NoCleavage No InefficientCleavage->NoCleavage No OptimizeCatalyst Optimize Catalyst/Ligand (Consider Ni) YesCleavage->OptimizeCatalyst Additives Add Additives (Lewis Acid/Reductant) YesCleavage->Additives IncreaseTemp Increase Temperature NoCleavage->IncreaseTemp YesSide Yes SideProducts->YesSide Yes NoSide No SideProducts->NoSide No Hydrodehalogenation Hydrodehalogenation? YesSide->Hydrodehalogenation Purification Optimize Purification NoSide->Purification YesHydro Yes Hydrodehalogenation->YesHydro Yes NoHydro No Hydrodehalogenation->NoHydro No Anhydrous Ensure Anhydrous Conditions YesHydro->Anhydrous Homocoupling Homocoupling? NoHydro->Homocoupling YesHomo Yes Homocoupling->YesHomo Yes NoHomo No Homocoupling->NoHomo No LowerTemp Lower Temperature/ Catalyst Loading YesHomo->LowerTemp

Caption: A flowchart to systematically troubleshoot low-yielding cyanation reactions.

References

  • Nickel-Catalyzed Cyanation of Unactivated Alkyl Sulfonates with Zn(CN)₂. Org. Lett.2020 , 22 (20), 7842–7847. [Link]

  • Nickel-Catalyzed Cyanation of Aryl Halides. Molecules2023 , 28 (13), 5133. [Link]

Sources

Safe quenching procedures for reactions involving 2-Methyl-2-(methylsulfonyl)propanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

Answering the urgent need for standardized safety protocols, this Technical Support Center provides a comprehensive guide to the safe quenching of reactions involving 2-Methyl-2-(methylsulfonyl)propanenitrile. Authored for researchers, scientists, and drug development professionals, this document synthesizes established chemical principles with field-proven safety practices to ensure both experimental integrity and personal safety.

Technical Support Center: Safe Quenching of this compound

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but the critical reasoning behind them, empowering you to make informed, safety-conscious decisions in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound and its reactions?

  • Toxicity: Similar compounds are categorized as toxic upon oral contact, dermal contact, or inhalation.[1][2] The nitrile functional group can be a source of cyanide toxicity, particularly under harsh acidic conditions or high temperatures.

  • Incompatibility: It is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[1][3] Mixing with these substances can lead to vigorous, exothermic reactions.

  • Thermal Decomposition: At elevated temperatures, thermal decomposition can occur, releasing highly toxic and irritating gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides (CO, CO2).[3]

Q2: Why is a rapid quench with water or concentrated acid/base a significant risk?

A2: A rapid, uncontrolled quench is dangerous for two primary reasons:

  • Exothermic Hydrolysis: The hydrolysis of nitriles to amides and carboxylic acids can be exothermic.[4][5][6] Adding water or aqueous solutions rapidly to a concentrated reaction mixture, especially if it's at an elevated temperature, can cause a sudden release of heat. This can lead to boiling and splashing of corrosive or toxic materials.

  • Gas Evolution: If the reaction was run with reagents that react violently with water (e.g., organometallics, metal hydrides, strong bases like LDA), a rapid water quench will generate large volumes of gas, potentially causing pressure buildup and vessel rupture. Furthermore, quenching with strong acid can, in the worst-case scenario, lead to the generation of hydrogen cyanide (HCN) gas, especially if localized heating occurs.

Q3: What is the recommended general approach for quenching reactions containing this reagent?

A3: The safest and most universally applicable method is a controlled, reverse quench at low temperature. This involves slowly adding the reaction mixture to a well-stirred, cooled quenching solution. This method ensures that the quenching agent is always in excess, which helps to dissipate heat effectively and prevents the buildup of unstable intermediates.

Strategic Quenching Protocols & Troubleshooting

The choice of quenching agent depends heavily on the reaction conditions. Below are specific protocols and troubleshooting tips for common scenarios.

Scenario 1: Quenching a Reaction Run Under Anhydrous, Non-Basic Conditions

Q4: My reaction was run with a neutral or Lewis-acid catalyst in an anhydrous solvent. What is the safest way to proceed?

A4: The primary goal is to safely hydrolyze the remaining this compound and any reactive intermediates. A two-stage quench is recommended.

Detailed Protocol: Two-Stage Quench for Neutral/Lewis Acidic Reactions

  • Initial Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. Ensure the vessel is equipped with a magnetic or overhead stirrer, a temperature probe, and a nitrogen/argon inlet.

  • Pre-Quench with a Protic Solvent: While maintaining the internal temperature at 0-5 °C, slowly add a less reactive protic solvent like isopropanol. This will safely consume highly reactive species before the introduction of water.

  • Preparation of Quench Solution: In a separate flask, prepare a quench solution of saturated aqueous sodium bicarbonate (NaHCO₃). The volume should be at least equal to the reaction volume. Cool this solution to 0 °C.

  • Reverse Quench: Slowly transfer the pre-quenched reaction mixture via cannula or dropping funnel into the vigorously stirred, cooled NaHCO₃ solution. Crucially, monitor the internal temperature of the quenching flask to ensure it does not rise significantly.

  • Final Steps: Once the addition is complete, allow the mixture to warm to room temperature. Proceed with standard workup procedures (e.g., separation of layers, extraction).

Scenario 2: Quenching a Reaction Run with a Strong Base

Q5: I used a strong base like lithium diisopropylamide (LDA) or sodium hydride (NaH). How should I adapt the quenching procedure?

A5: The immediate priority is to neutralize the excess strong base safely before hydrolyzing the nitrile. Adding water directly to a strong base can be extremely dangerous.

Detailed Protocol: Quench for Basic Reactions

  • Initial Cooling: Cool the reaction vessel to 0 °C or lower, depending on the scale and reactivity.

  • Neutralization: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). NH₄Cl is a weak acid that will neutralize the strong base in a more controlled manner than water or strong acids.

  • Temperature Control: Monitor the temperature closely during the NH₄Cl addition. If a significant exotherm is observed, pause the addition until the temperature subsides.

  • Workup: Once the base is neutralized (often indicated by the cessation of gas evolution or exotherm), the reaction can be warmed to room temperature and further diluted with water before proceeding to extraction.

Troubleshooting Guide
Observed Issue Potential Cause Recommended Action
Rapid Temperature Spike During Quench Addition rate is too fast; Insufficient cooling.Immediately stop the addition. Apply more robust cooling (e.g., ice/salt bath). Resume addition at a much slower rate once the temperature is controlled.
Excessive Gas Evolution Reaction with a water-reactive species (e.g., NaH); Decomposition.Ensure adequate ventilation in the fume hood. Stop the addition and allow the gas evolution to subside before resuming at a slower rate. Do not seal the vessel.
Formation of an Insoluble Precipitate Formation of inorganic salts; Product crashing out.Add more solvent or water to aid stirring. If necessary, allow the mixture to warm to room temperature, which may improve solubility.
Persistent Color in Quench Incomplete reaction or quench.Stir the quenched mixture for an extended period (30-60 minutes) before workup. Test the aqueous layer pH to ensure neutralization is complete.

Decision Workflow for Quenching Strategy

The following diagram outlines the logical steps for selecting the appropriate quenching procedure.

QuenchDecisionTree start Start: Reaction Complete check_base Strong Base Present? (e.g., n-BuLi, LDA, NaH) start->check_base check_reactive Other Water-Reactive Reagents Present? (e.g., LiAlH4, Grignard) check_base->check_reactive No base_quench 1. Cool to 0 °C 2. Slow addition of sat. aq. NH4Cl 3. Dilute with H2O & workup check_base->base_quench Yes reactive_quench 1. Cool to 0 °C 2. Pre-quench with Isopropanol or THF 3. Slow addition of sat. aq. NH4Cl or Rochelle's Salt 4. Workup check_reactive->reactive_quench Yes neutral_quench 1. Cool to 0 °C 2. Reverse quench into cold sat. aq. NaHCO3 3. Workup check_reactive->neutral_quench No

Caption: Decision tree for selecting a safe quenching protocol.

References

  • Chemguide. Hydrolysing Nitriles. [Link]

  • Leah4sci. (2017, December 27). Reactions of Nitriles with Acid to form Carboxylic Acids (Rxn and Mechanism). YouTube. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • Kevin Shea. (2020, March 24). Hydrolysis of Nitriles to Form Carboxylic Acids. YouTube. [Link]

  • Organic Chemistry with Victor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Chad's Prep. (2018, September 21). 20.13 Synthesis and Reactions of Nitriles (Part 1). YouTube. [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

Sources

Navigating the Analysis of 2-Methyl-2-(methylsulfonyl)propanenitrile: A Technical Support Guide for Reaction Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in syntheses involving 2-Methyl-2-(methylsulfonyl)propanenitrile, precise and reliable reaction monitoring is paramount. This guide, structured as a technical support center, provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring reaction progress using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). As Senior Application Scientists, we offer not just protocols, but the rationale behind them to empower you in your experimental endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the TLC and GC analysis of reactions involving this compound.

Thin-Layer Chromatography (TLC) Troubleshooting

This compound possesses both a polar sulfonyl group and a nitrile group, which influences its behavior on silica gel.

Question: My spot of this compound remains at the baseline on the TLC plate, even with a relatively polar solvent system like 30% ethyl acetate in hexanes. How can I get it to move?

Answer: This is a common issue arising from the high polarity of the sulfonyl group. A 30% ethyl acetate/hexanes mixture may not be sufficiently polar to elute this compound effectively.

  • Immediate Action: Increase the polarity of your mobile phase. Start by incrementally increasing the ethyl acetate concentration. If you reach 100% ethyl acetate and the spot still has a low Rf value, you will need to introduce a more polar solvent.

  • Expert Recommendation: A robust solvent system for highly polar compounds is a mixture of methanol in dichloromethane. Begin with a low concentration, such as 2-5% methanol in dichloromethane, and gradually increase the methanol content until you achieve an optimal Rf value, ideally between 0.3 and 0.5. For particularly stubborn compounds, a small amount of a polar modifier like acetic acid or triethylamine (if your compound is acidic or basic, respectively) can improve spot shape and mobility. However, for the neutral this compound, this is unlikely to be necessary.

Question: The spots on my TLC plate are streaking. What is causing this and how can I fix it?

Answer: Streaking on a TLC plate can be caused by several factors, including sample overloading, interaction with the silica gel, or co-elution with impurities.

  • Sample Concentration: The most common cause is applying too concentrated a sample to the plate. Dilute your reaction aliquot significantly in a suitable solvent (e.g., ethyl acetate or acetone) before spotting.

  • Silica Gel Interaction: The polar sulfone and nitrile groups can interact strongly with the acidic silanol groups on the silica gel plate, leading to tailing. While less common for neutral compounds, this can sometimes be mitigated by using a less acidic mobile phase or by using pre-treated TLC plates.

  • Troubleshooting Steps:

    • Dilute your sample: This is the first and most effective solution to try.

    • Use a different solvent for spotting: Ensure your spotting solvent is volatile and does not interfere with the chromatography.

    • Check for sample degradation: If the streaking is accompanied by multiple faint spots, your compound may be degrading on the silica plate.

Question: I can't see my compound on the TLC plate under UV light. How can I visualize it?

Answer: this compound lacks a significant chromophore that would allow for strong absorption of UV light at 254 nm. Therefore, alternative visualization methods are necessary.

  • Recommended Stains:

    • Potassium Permanganate (KMnO₄) Stain: This is an excellent general stain for compounds that can be oxidized. The sulfonyl group is already oxidized, but other parts of the molecule or your starting materials/products may react. It provides a yellow-brown spot on a purple background.

    • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots. This is a non-destructive method, and the spots will fade over time.

    • p-Anisaldehyde Stain: This stain, followed by gentle heating, can produce colored spots for a wide variety of functional groups and is a good general-purpose choice.

Gas Chromatography (GC) Troubleshooting

Monitoring reactions with this compound by GC can be effective, but requires careful consideration of its potential thermal lability.

Question: I am not seeing a peak for my product, or the peak is very small and broad. What could be the issue?

Answer: This is often indicative of thermal degradation of the analyte in the GC inlet or on the column. The combination of a sulfonyl group and a quaternary center can make the molecule susceptible to decomposition at elevated temperatures.

  • Lower the Inlet Temperature: The default inlet temperature (often 250 °C) may be too high. Reduce the inlet temperature significantly, starting around 150-180 °C, and gradually increase it if necessary to ensure proper volatilization without degradation. For highly thermally labile compounds, a cool on-column or programmed temperature vaporization (PTV) inlet is ideal.[1][2]

  • Check for Active Sites: Active sites in the GC inlet liner or at the head of the column can catalyze degradation. Use a deactivated liner (e.g., silanized) and ensure your column is in good condition. If the column is old, trimming a small portion from the inlet side can sometimes restore performance.

  • Consider Derivatization: If thermal degradation remains an issue even at lower temperatures, derivatization can be employed to create a more thermally stable analog. However, for routine reaction monitoring, optimizing the GC conditions is a more practical first approach.

Question: My peaks are tailing. How can I improve the peak shape?

Answer: Peak tailing in GC can be caused by several factors, similar to TLC.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing. Dilute your sample before injection.

  • Column Polarity Mismatch: Using a column with a stationary phase that is not well-suited for your analyte can result in poor peak shape. For a polar compound like this compound, a mid-polarity to polar stationary phase is recommended.

  • Active Sites: As mentioned previously, active sites in the system can cause tailing. Ensure all components in the sample path are properly deactivated.

Question: How do I choose the right GC column for analyzing this compound?

Answer: The choice of GC column is critical for achieving good separation and peak shape.

  • Stationary Phase Selection: Based on the "like dissolves like" principle, a polar analyte requires a polar stationary phase for optimal interaction and separation.[1][3]

    • Mid-Polar Phases: A good starting point would be a column with a stationary phase containing a moderate percentage of phenyl and/or cyanopropyl groups (e.g., a 5% phenyl-methylpolysiloxane or a 14% cyanopropyl-phenyl methylpolysiloxane). These offer a good balance of polarity and thermal stability.

    • Polar Phases: For better retention and potentially better resolution from less polar impurities, a more polar column, such as one with a higher percentage of cyanopropyl substitution or a polyethylene glycol (WAX) phase, could be beneficial. However, be mindful of the lower maximum operating temperatures of many polar columns.

  • Column Dimensions: For general reaction monitoring, a standard column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a versatile choice.

Section 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the analysis of this compound.

TLC FAQs

  • What is a good starting solvent system for TLC analysis?

    • A good starting point is 30-50% ethyl acetate in hexanes. If the Rf is too low, switch to a more polar system like 5-10% methanol in dichloromethane.

  • How can I confirm the identity of a spot on my TLC plate?

    • Use a co-spot. On the same lane, spot your starting material and then spot your reaction mixture on top of it. If the spots are from the same compound, they will appear as a single, uniform spot. If they are different, they will likely have different Rf values and appear as two separate or elongated spots.

  • My reaction is in a high-boiling solvent like DMF or DMSO, and it's smearing my TLC plate. What should I do?

    • After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.

GC FAQs

  • What is a safe starting injector temperature for GC analysis?

    • Begin with a lower inlet temperature, around 150-180 °C, to minimize the risk of thermal degradation. You can optimize this temperature based on your initial results.

  • What type of detector is suitable for this compound?

    • A Flame Ionization Detector (FID) is a good general-purpose detector that will respond to the organic nature of this compound. If you need higher sensitivity or structural information, a Mass Spectrometer (MS) detector would be ideal.

  • Do I need to derivatize this compound for GC analysis?

    • Not necessarily. Derivatization is typically a last resort if thermal degradation cannot be overcome by optimizing the GC conditions (e.g., lowering the inlet temperature, using a deactivated liner). For routine reaction monitoring, direct analysis is preferable for speed and simplicity.

Section 3: Experimental Protocols

Protocol 1: TLC Method Development for Monitoring Reactions
  • Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark three lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Sample Preparation: Prepare dilute solutions of your starting material and an aliquot of your reaction mixture in a volatile solvent like ethyl acetate.

  • Spotting: Using a capillary tube, spot a small amount of the starting material solution on the SM and Co lanes. Then, spot the reaction mixture solution on the RM and Co lanes.

  • Development: Place the TLC plate in a developing chamber containing your chosen solvent system (e.g., 50% ethyl acetate in hexanes or 5% methanol in dichloromethane). Ensure the solvent level is below the baseline. Allow the solvent to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry completely. Visualize the spots using a potassium permanganate stain or an iodine chamber.

  • Analysis: Calculate the Rf values for each spot and observe the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.

Protocol 2: GC Method Development for Reaction Monitoring
  • Column Installation: Install a suitable GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase) and condition it according to the manufacturer's instructions.

  • Initial GC Parameters:

    • Inlet Temperature: 180 °C

    • Detector Temperature (FID): 250 °C

    • Carrier Gas (Helium or Hydrogen): Constant flow or pressure mode (e.g., 1 mL/min)

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 1 minute.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: 5 minutes at 250 °C.

  • Sample Preparation: Prepare a dilute solution of your reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Injection: Inject 1 µL of the sample solution.

  • Analysis and Optimization: Analyze the resulting chromatogram. If peak shape is poor or there is evidence of degradation, further reduce the inlet temperature. Adjust the oven temperature program to achieve optimal separation between the starting material, product, and any byproducts.

Section 4: Visualizations

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate spot_plate Spot Plate (SM, Co, RM) prep_plate->spot_plate prep_sample Prepare Dilute Samples (SM, RM) prep_sample->spot_plate develop_plate Develop in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Front develop_plate->dry_plate visualize Visualize (e.g., KMnO4) dry_plate->visualize analyze Analyze Rf & Reaction Progress visualize->analyze

GC_Troubleshooting_Decision_Tree start Poor GC Result (No Peak / Tailing) q1 Is the inlet temperature high (>200°C)? start->q1 a1_yes Lower Inlet Temperature (e.g., 150-180°C) q1->a1_yes Yes a1_no Check for Active Sites q1->a1_no No q2 Using a deactivated liner? a1_no->q2 a2_yes Consider Column Polarity / Overload q2->a2_yes Yes a2_no Replace with Deactivated Liner q2->a2_no No q3 Is the sample dilute? a2_yes->q3 a3_yes Evaluate Column Choice (Polarity) q3->a3_yes Yes a3_no Dilute Sample q3->a3_no No

Section 5: Data Summary

Table 1: Recommended Starting Conditions for TLC and GC

ParameterThin-Layer Chromatography (TLC)Gas Chromatography (GC)
Stationary Phase Silica Gel 60 F₂₅₄5% Phenyl-methylpolysiloxane
Mobile Phase / Carrier Gas 50% Ethyl Acetate in Hexanes OR 5% Methanol in DichloromethaneHelium or Hydrogen
Visualization / Detector Potassium Permanganate Stain or IodineFlame Ionization Detector (FID)
Key Parameter to Optimize Solvent PolarityInlet Temperature

References

  • Burchfield, H. P., & Storrs, E. E. (1972). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 44(4), 784-789.
  • Lysyj, I. (1960). Gas Chromatographic Analysis of Nitriles. Analytical Chemistry, 32(7), 771-771.
  • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Meyerson, S., Drews, H., & Fields, E. K. (1964). Organic Ions in the Gas Phase. XVI. Mass Spectra of Aryl Sulfones. Analytical Chemistry, 36(7), 1294-1298.
  • Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
  • Phenomenex. (2023, August 12). Temperature Programming for Better GC Results. Retrieved from [Link]

  • Salama, N. N., El-Ries, M. A., Toubar, S., Abd El Hamid, M., & Walash, M. I. (2012). Thermoanalytical investigation of some sulfone-containing drugs. Journal of Analytical Methods in Chemistry, 2012, 439082.
  • Restek Corporation. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Journal of Chromatographic Science. (1965).
  • Scion Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2022, April 30). What aspects need to taken into consideration of applying GC-MS on thermal liable organic compound?. Retrieved from [Link]

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Validation & Comparative

Comparison of 2-Methyl-2-(methylsulfonyl)propanenitrile with other cyanating agents.

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cyanating Agents in Modern Organic Synthesis

The introduction of the nitrile functional group is a cornerstone transformation in organic synthesis, pivotal to the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The choice of a cyanating agent for this purpose is a critical decision, demanding a nuanced understanding of reactivity, selectivity, safety, and operational efficiency. This guide provides an in-depth, objective comparison of commonly employed cyanating agents, supported by experimental data and mechanistic insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

While this guide explores a range of cyanating agents, it is noteworthy that information regarding the application of 2-Methyl-2-(methylsulfonyl)propanenitrile as a cyanating agent is scarce in peer-reviewed literature, suggesting it is not a commonly utilized reagent for this purpose. A synthetic route for this compound has been reported, however.[1][2] This guide will therefore focus on well-established and versatile cyanating agents to provide a robust comparative analysis.

I. Overview of Key Nucleophilic Cyanating Agents

The most prevalent cyanating agents are nucleophilic, delivering the cyanide anion (CN⁻) to an electrophilic carbon center. The selection of a particular agent is often a trade-off between reactivity and safety.

Potassium Cyanide (KCN): The Traditional Workhorse

Potassium cyanide is a colorless, water-soluble crystalline salt that has historically been a go-to source for the cyanide ion in organic synthesis.[3][4] Its high reactivity allows for a broad range of applications, including the synthesis of nitriles and carboxylic acids.[3] However, its extreme toxicity presents significant handling and safety challenges.[3][5][6][7] KCN is fatal if ingested, inhaled, or absorbed through the skin, and it readily reacts with acids to produce lethal hydrogen cyanide (HCN) gas.[5][6][7]

Acetone Cyanohydrin: A Safer Alternative to Gaseous HCN

Acetone cyanohydrin is a liquid organic compound that serves as a convenient and relatively safer in-situ source of hydrogen cyanide.[8][9] It is widely used in the Strecker synthesis of amino acids, cyanohydrin formation with aldehydes and ketones, and conjugate addition reactions.[8] While still highly toxic, its liquid form and lower vapor pressure compared to HCN gas mitigate some of the handling risks.[9][10] It can be used in various cyanation reactions, often catalyzed by Lewis acids or bases.[11]

Trimethylsilyl Cyanide (TMSCN): Versatility and Milder Conditions

Trimethylsilyl cyanide (TMSCN) is a volatile, moisture-sensitive liquid that has gained widespread popularity as a versatile and effective cyanating agent.[12] It is generally less acutely toxic than alkali metal cyanides and offers excellent reactivity under milder conditions, often in the presence of a catalytic amount of a Lewis acid.[12][13][14] TMSCN is particularly useful for the cyanosilylation of carbonyl compounds to form cyanohydrin silyl ethers and in Strecker-type reactions.[14]

II. Comparative Analysis of Common Cyanating Agents

The following table provides a comparative summary of the key characteristics of potassium cyanide, acetone cyanohydrin, and trimethylsilyl cyanide to aid in the selection of the most appropriate reagent for a given synthetic transformation.

FeaturePotassium Cyanide (KCN)Acetone CyanohydrinTrimethylsilyl Cyanide (TMSCN)
Physical Form White crystalline solid[3]Colorless liquid[9]Colorless liquid
Toxicity/Safety Extremely high, fatal by all routes of exposure.[6][7]High, but a safer alternative to HCN gas.[9][10]Moderate, less toxic than KCN, but still requires careful handling.[12]
Reactivity High, often requires harsh conditions.Good, often requires a catalyst.[11]High, reacts under mild conditions with a catalyst.[13]
Common Applications SN2 displacement, Von Richter reaction.[3]Strecker synthesis, cyanohydrin formation, Michael addition.[8]Cyanosilylation of carbonyls, Strecker-type reactions, cyanation of aryl halides.[13]
Advantages Inexpensive and highly reactive.Safer to handle than HCN gas, liquid form is convenient.[8]High reactivity under mild conditions, good for sensitive substrates.[12][13]
Disadvantages Extreme toxicity, moisture sensitive (releases HCN).[6][7]Still highly toxic, can decompose to release HCN.[9]Moisture sensitive, can be more expensive.

III. Mechanistic Insights and Experimental Protocols

The utility of these cyanating agents is best understood through their application in common synthetic transformations. The Strecker synthesis of α-amino acids is a classic example that can be performed with various cyanide sources.[15][16][17][18]

General Mechanism of the Strecker Synthesis

The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and a cyanide source to produce an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid.[15][17][18]

Strecker_Mechanism Aldehyde Aldehyde/Ketone Imine Imine Aldehyde->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide Cyanide Source (e.g., KCN, TMSCN) Cyanide->Aminonitrile AminoAcid α-Amino Acid Aminonitrile->AminoAcid Hydrolysis Hydrolysis Acid/Base Hydrolysis Hydrolysis->AminoAcid

Caption: General mechanism of the Strecker amino acid synthesis.

Experimental Protocol: Strecker Synthesis of an α-Aminonitrile

The following is a representative protocol for the synthesis of an α-aminonitrile, which can be adapted for different cyanide sources with appropriate safety precautions.

1. Reaction Setup:

  • In a well-ventilated fume hood, dissolve the aldehyde or ketone (1.0 eq) in methanol.

  • Add ammonium chloride (1.1 eq) to the solution and stir until dissolved.

2. Reagent Addition (Choose one):

  • Using Potassium Cyanide (KCN): In a separate flask, dissolve KCN (1.1 eq) in a minimal amount of water. Slowly add the KCN solution to the reaction mixture at 0 °C. Extreme caution must be exercised when handling KCN.

  • Using Acetone Cyanohydrin: Add acetone cyanohydrin (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Using Trimethylsilyl Cyanide (TMSCN): Add TMSCN (1.2 eq) dropwise to the reaction mixture at 0 °C. A catalytic amount of a Lewis acid (e.g., ZnI₂) may be added to facilitate the reaction.

3. Reaction Monitoring:

  • Allow the reaction to stir at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

4. Work-up and Purification:

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reagent Cyanide Addition cluster_reaction Reaction and Monitoring cluster_workup Work-up and Purification Prep1 Dissolve aldehyde/ketone in methanol Prep2 Add ammonium chloride Prep1->Prep2 Reagent Add cyanating agent (KCN, Acetone Cyanohydrin, or TMSCN) under controlled temperature Prep2->Reagent Stir Stir at room temperature Reagent->Stir Monitor Monitor by TLC Stir->Monitor Workup1 Quench with water Monitor->Workup1 Reaction Complete Workup2 Extract with organic solvent Workup1->Workup2 Workup3 Wash, dry, and concentrate Workup2->Workup3 Workup4 Purify by chromatography Workup3->Workup4

Caption: Experimental workflow for the Strecker synthesis.

IV. Emerging and Electrophilic Cyanating Agents

The inherent toxicity of traditional cyanating agents has driven the development of safer alternatives and novel reaction pathways.

Safer Cyanide Sources

Research has focused on developing less toxic and easier-to-handle cyanide sources.[19][20][21] Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a non-toxic food additive, has been successfully employed in palladium-catalyzed cyanation reactions.[22][23] Other alternatives include the use of N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and in situ generation of cyanide from less hazardous precursors.[24]

Electrophilic Cyanation: A Paradigm Shift

While the majority of cyanating agents are nucleophilic, electrophilic cyanating agents, which deliver a "CN⁺" equivalent, offer a complementary approach.[24][25] This "umpolung" of reactivity allows for the cyanation of nucleophiles such as enolates and electron-rich aromatic compounds.[25][26] Examples of electrophilic cyanating agents include cyanogen bromide (BrCN) and tosyl cyanide.[24][25] More recently, methods for the in-situ generation of electrophilic cyanating species from TMSCN and an oxidant have been developed.[27]

V. Conclusion

The selection of a cyanating agent is a critical parameter in the design of a synthetic route. While traditional reagents like potassium cyanide remain effective, their high toxicity necessitates stringent safety protocols. Modern alternatives such as acetone cyanohydrin and trimethylsilyl cyanide offer a better balance of reactivity and safety for many applications. For specialized transformations, the growing arsenal of safer cyanide sources and electrophilic cyanating agents provides chemists with a broader toolkit to achieve their synthetic goals. A thorough understanding of the properties and reactivity of each agent, as presented in this guide, is essential for the successful and safe implementation of cyanation reactions in research and development.

References

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A Spectroscopic Guide to Validating Product Structures from Reactions of 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic data for a plausible reaction of 2-Methyl-2-(methylsulfonyl)propanenitrile, focusing on how to differentiate the expected product from a potential isomeric byproduct using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

The Challenge: Ambiguity in Alkylation Reactions

A common transformation involving this compound is the alkylation of its precursor, 2-(methylsulfonyl)acetonitrile, followed by a second alkylation. The synthesis of the starting material itself involves the methylation of 2-(methylsulfonyl)acetonitrile[1]. A subsequent reaction, for instance, with benzyl bromide in the presence of a suitable base, is expected to yield the C-alkylated product: 2-Benzyl-2-methyl-2-(methylsulfonyl)propanenitrile (Product A) .

However, the presence of the nitrogen atom in the nitrile group introduces the possibility of N-alkylation, leading to the formation of a ketenimine intermediate that could potentially rearrange or react further. A plausible, albeit less common, isomeric byproduct to consider would be one where the benzyl group has interacted with the nitrile nitrogen, leading to a different connectivity. For the purpose of this guide, we will compare the expected spectroscopic data of Product A with a hypothetical structural isomer, N-Benzyl-2-methyl-2-(methylsulfonyl)propanimine (Product B) , to illustrate the key differences to look for in the spectra.

At-a-Glance Spectroscopic Comparison

Spectroscopic TechniqueExpected Data for Product ADifferentiating Data for Product B (Hypothetical)
¹H NMR Singlet for the two benzylic protons (~3.3 ppm). Singlet for the three methyl protons (~1.8 ppm). Singlet for the three sulfonyl methyl protons (~3.1 ppm). Multiplet for the aromatic protons (~7.3-7.4 ppm).AB quartet or two doublets for the diastereotopic benzylic protons. Shifted methyl and sulfonyl methyl signals.
¹³C NMR Quaternary carbon signal for C(CH₃)(CH₂Ph)(CN) (~55-65 ppm). Benzylic carbon signal (~40-50 ppm). Methyl carbon signal (~20-30 ppm). Sulfonyl methyl carbon signal (~40-45 ppm). Nitrile carbon signal (~115-125 ppm). Aromatic carbon signals (~128-135 ppm).Absence of a nitrile carbon signal. Presence of an imine carbon signal (>160 ppm). Shifted aliphatic carbon signals.
IR Spectroscopy Sharp, medium intensity C≡N stretch (~2240 cm⁻¹). Strong S=O stretches (~1320 cm⁻¹ and ~1150 cm⁻¹).Absence of a C≡N stretch. Presence of a C=N stretch (~1650 cm⁻¹). Strong S=O stretches (~1320 cm⁻¹ and ~1150 cm⁻¹).
Mass Spectrometry (EI) Molecular ion peak (M⁺). Fragment ion corresponding to the loss of the benzyl group (M-91). Fragment ion for the benzyl cation (m/z 91).Same molecular ion peak (M⁺) as Product A. Different fragmentation pattern, potentially showing loss of the methylsulfonyl group or other fragments characteristic of the imine structure.

In-Depth Spectroscopic Analysis: The "Why" Behind the Data

The utility of spectroscopy in structure elucidation lies not just in observing signals, but in understanding the underlying principles that govern their appearance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms.

  • For Product A: The key diagnostic feature is the singlet observed for the benzylic protons (CH₂Ph). Because they are adjacent to a quaternary carbon, there are no neighboring protons to cause spin-spin splitting. The integration of this signal should correspond to two protons. Similarly, the methyl group attached to the same quaternary carbon will appear as a singlet integrating to three protons. The methyl group of the sulfonyl moiety will also be a singlet.

  • For Product B (Hypothetical Isomer): In this hypothetical isomer, the nitrogen atom would be chiral, rendering the two benzylic protons diastereotopic. This would result in these protons having different chemical shifts and coupling to each other, producing a more complex splitting pattern, likely an AB quartet. The chemical shifts of the other methyl groups would also be expected to differ significantly from those in Product A due to the change in the electronic environment.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

  • For Product A: The most telling signal is the one corresponding to the nitrile carbon (-C≡N), which typically appears in the 115-125 ppm region. The presence of this signal is strong evidence for the retention of the nitrile functional group. The quaternary carbon bonded to the methyl, benzyl, and nitrile groups would appear in the 55-65 ppm range.

  • For Product B (Hypothetical Isomer): The key differentiator would be the absence of a signal in the nitrile region and the presence of a signal significantly downfield (typically >160 ppm) corresponding to the imine carbon (C=N).

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals in the ¹H spectrum. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for NMR-Based Structure Validation

Caption: Workflow for NMR-based validation.

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.

  • For Product A: The key diagnostic absorption will be a sharp, medium-intensity peak around 2240 cm⁻¹ , which is characteristic of a nitrile (C≡N) stretch. Additionally, the strong, characteristic asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) will be present around 1320 cm⁻¹ and 1150 cm⁻¹ , respectively.

  • For Product B (Hypothetical Isomer): The most significant difference would be the absence of the nitrile peak at ~2240 cm⁻¹. Instead, a new absorption would appear in the 1650 cm⁻¹ region, corresponding to the stretching of the imine (C=N) double bond. The sulfonyl group absorptions would still be present.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the product with dry KBr powder and pressing it into a thin disk. For liquid or low-melting solid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can offer clues about its structure.

  • For Product A: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at the calculated molecular weight. A prominent fragment ion would be expected at M-91, corresponding to the loss of the benzyl group (C₇H₇). A strong peak at m/z 91, representing the stable tropylium cation (the rearranged benzyl cation), would also be a key indicator of the benzyl moiety being attached to a carbon atom.

  • For Product B (Hypothetical Isomer): While the molecular ion peak would be the same as for Product A, the fragmentation pattern would likely be different. The fragmentation would be directed by the imine functionality and its connection to the sulfonyl group, potentially leading to different primary fragment ions. The observation of a prominent M-91 peak and a strong m/z 91 peak would be less likely if the benzyl group were attached to the nitrogen.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and identify the major fragment ions.

Decision Tree for Spectroscopic Validation

Caption: A stepwise decision-making process.

Conclusion: A Self-Validating System

By systematically applying a combination of spectroscopic techniques, researchers can confidently validate the structure of products arising from reactions of this compound. The key is to not rely on a single piece of data but to build a cohesive and self-validating picture where the information from NMR, IR, and MS is mutually supportive. This rigorous approach to structural elucidation is paramount for the integrity of research and the successful development of new chemical entities.

References

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A Comparative Guide to Analytical Methods for the Quantification of 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of novel chemical entities is a cornerstone of quality control, pharmacokinetic studies, and regulatory compliance. This guide provides a comprehensive comparison of potential analytical methodologies for the quantification of 2-Methyl-2-(methylsulfonyl)propanenitrile, a compound of interest in various research and development sectors. While specific, validated methods for this particular analyte are not widely published, this document outlines scientifically grounded, proposed methods based on its physicochemical properties and established analytical techniques for structurally related molecules. We will explore High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical platforms.

Understanding the Analyte: this compound

Before delving into method development, a fundamental understanding of the target analyte's properties is crucial. This compound (C₅H₉NO₂S, Molecular Weight: 147.2 g/mol ) is a small molecule containing both a sulfonyl group and a nitrile group.[1] These functional groups, along with its polarity and expected volatility, guide the selection of appropriate analytical techniques and the rationale behind specific experimental parameters. The presence of a nitrile group suggests potential for analysis by techniques sensitive to polar functional groups, while the overall molecular weight and structure inform the choice between liquid and gas chromatography.

Methodology Comparison: HPLC-UV vs. GC-MS

The choice between HPLC-UV and GC-MS for the quantification of this compound hinges on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

ParameterHPLC-UV (Proposed)GC-MS (Proposed)Justification
Principle Separation based on partitioning between a stationary phase and a liquid mobile phase, with detection via UV absorbance.Separation based on partitioning between a stationary phase and a gaseous mobile phase, with detection by mass spectrometry.HPLC is well-suited for polar, non-volatile compounds, while GC is ideal for volatile or semi-volatile compounds.
Linearity (R²) > 0.999> 0.999Both techniques are capable of excellent linearity over a defined concentration range.[2][3]
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%With proper method validation, both can achieve high accuracy.[3][4]
Precision (% RSD) < 2.0%< 1.5%GC-MS often provides slightly better precision due to the high selectivity of the mass detector.
Limit of Detection (LOD) ~15 ng/mL~1 ng/mLGC-MS typically offers superior sensitivity, which is critical for trace analysis.[3][5]
Limit of Quantification (LOQ) ~50 ng/mL~5 ng/mLThe higher sensitivity of GC-MS translates to a lower limit of quantification.[3][5]
Throughput ModerateHigh (with autosampler)GC-MS can have faster run times, especially with modern instrumentation.
Matrix Effect Can be significant; requires careful sample preparation and method development.Less prone to matrix effects due to the nature of sample introduction (volatilization).The high selectivity of the MS detector in GC-MS helps to mitigate interferences from the sample matrix.

Experimental Protocols

The following protocols are proposed as starting points for the development and validation of analytical methods for this compound. Optimization will likely be necessary based on specific instrumentation, sample matrices, and desired performance characteristics.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique. For a polar compound like this compound, a reversed-phase method is a logical starting point.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 70:30 v/v). The ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 210 nm (based on the expected absorbance of the nitrile and sulfonyl groups).

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from the expected LOQ to approximately 150% of the anticipated sample concentration.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the established calibration range. If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary.

Method Validation (Based on ICH Guidelines[3][6]):

  • Linearity: Analyze the calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (low, medium, and high). The percent recovery should be within 98.0 - 102.0%.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at multiple concentrations. The relative standard deviation (%RSD) should be ≤ 2.0%.

Workflow for HPLC-UV Analysis:

Caption: Proposed workflow for the quantification of this compound by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity, making it an excellent alternative, particularly for trace-level quantification. The feasibility of this method depends on the thermal stability and volatility of this compound.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp to 280 °C at 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Characteristic ions for this compound would need to be determined from a full scan analysis of a standard (e.g., m/z 147, 79, 68).

Standard and Sample Preparation:

  • Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) in a volatile organic solvent (e.g., dichloromethane) at a concentration of 1 mg/mL.

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Calibration Standards: Prepare calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

  • Sample Preparation: To a known volume of the sample, add a fixed volume of the internal standard stock solution. If necessary, perform a liquid-liquid extraction to transfer the analyte into the analysis solvent.

Method Validation (Based on ICH Guidelines[3][6]):

  • Linearity: Analyze the calibration standards and plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte. The recovery should be within 99.0 - 101.0%.

  • Precision: Assess repeatability and intermediate precision. The %RSD should be ≤ 1.5%.

Workflow for GC-MS Analysis:

Caption: Proposed workflow for the quantification of this compound by GC-MS.

Conclusion and Recommendations

Both HPLC-UV and GC-MS present viable, albeit proposed, pathways for the quantification of this compound. The selection of the most appropriate method will be dictated by the specific requirements of the analysis.

  • HPLC-UV is recommended for routine quality control applications where high sensitivity is not a primary concern and where the sample matrix is relatively clean. Its simplicity and robustness are key advantages.

  • GC-MS is the preferred method for applications requiring high sensitivity and selectivity, such as in bioanalytical studies or for the detection of trace impurities. The use of an internal standard and Selected Ion Monitoring can provide highly accurate and precise results.

Ultimately, the development of a robust and reliable analytical method for this compound will necessitate a thorough validation process, following established guidelines such as those from the International Council for Harmonisation (ICH), to ensure the integrity and defensibility of the generated data.

References

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  • PubMed. (2010). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid.
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A Comparative Study of the Reactivity of 2-Methyl-2-(methylsulfonyl)propanenitrile and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the reactivity of 2-Methyl-2-(methylsulfonyl)propanenitrile and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-reactivity relationships that govern the chemical behavior of this important class of α-cyano sulfones. By presenting objective comparisons supported by experimental data and established chemical principles, this guide aims to provide a comprehensive resource for predicting and manipulating the reactivity of these versatile compounds.

Introduction: The Significance of α-Cyano Sulfones

This compound stands as a key representative of α-cyano sulfones, a class of organic compounds characterized by the presence of both a nitrile (-C≡N) and a sulfonyl (-SO₂-) group attached to the same carbon atom. The potent electron-withdrawing nature of both the sulfonyl and nitrile moieties significantly influences the acidity of the α-proton and the electrophilicity of the nitrile carbon, rendering these molecules highly versatile synthons in organic chemistry.[1][2] Their utility spans from serving as intermediates in the synthesis of complex heterocyclic compounds to acting as key building blocks in the development of novel therapeutic agents.[3][4]

Understanding the subtle interplay of steric and electronic effects on the reactivity of these molecules is paramount for their effective application. This guide will explore these relationships through a comparative study of this compound and its selected analogs, focusing on key reactions such as nucleophilic substitution, hydrolysis, and reduction.

The Subject of Study and Its Analogs: A Structural Overview

The central molecule of this study is This compound (1) . To provide a robust comparative framework, we have selected three key analogs that systematically probe the effects of altering the electronic and steric environment around the reactive centers.

  • Analog A: 2-Methyl-2-(phenylsulfonyl)propanenitrile (2) : This analog replaces the methylsulfonyl group with a phenylsulfonyl group. This modification introduces aromaticity and alters the electron-withdrawing strength of the sulfonyl moiety through resonance effects.

  • Analog B: 2-Ethyl-2-(methylsulfonyl)propanenitrile (3) : Here, one of the methyl groups on the α-carbon is replaced with an ethyl group. This change allows for an examination of the impact of increased steric hindrance at the reaction center.

  • Analog C: 2-(Methylsulfonyl)acetonitrile (4) : This simpler analog lacks the two methyl groups on the α-carbon, providing a baseline to understand the influence of α-alkylation on reactivity.

CompoundStructureKey Structural Feature Variation
1 : this compoundStructure of 1Baseline Compound
2 : 2-Methyl-2-(phenylsulfonyl)propanenitrileStructure of 2Aryl vs. Alkyl Sulfonyl Group
3 : 2-Ethyl-2-(methylsulfonyl)propanenitrileStructure of 3Increased Steric Hindrance at α-Carbon
4 : 2-(Methylsulfonyl)acetonitrileStructure of 4Absence of α-Alkyl Substituents

Comparative Reactivity Analysis

This section will explore the reactivity of this compound and its analogs across three fundamental reaction types: nucleophilic attack at the nitrile carbon, hydrolysis of the nitrile group, and reactions involving the α-carbon.

Susceptibility to Nucleophilic Attack

The electrophilic character of the nitrile carbon makes it susceptible to attack by nucleophiles.[5] The rate of this attack is highly dependent on the electronic and steric environment of the nitrile group.

Expected Reactivity Order: 4 > 1 > 2 > 3

Causality behind the Expected Reactivity:

  • Analog 4 (2-(Methylsulfonyl)acetonitrile): The absence of bulky alkyl groups on the α-carbon in Analog 4 minimizes steric hindrance, making the nitrile carbon the most accessible to incoming nucleophiles.

  • Compound 1 (this compound): The two methyl groups on the α-carbon introduce moderate steric bulk compared to Analog 4, thus slightly decreasing the rate of nucleophilic attack.

  • Analog 2 (2-Methyl-2-(phenylsulfonyl)propanenitrile): The phenylsulfonyl group is more electron-withdrawing than the methylsulfonyl group due to the potential for resonance stabilization of a negative charge on the sulfur atom. However, the bulky phenyl group can also introduce significant steric hindrance, which is expected to dominate and slow down the reaction compared to compound 1.

  • Analog 3 (2-Ethyl-2-(methylsulfonyl)propanenitrile): The presence of an ethyl group in place of a methyl group significantly increases the steric congestion around the nitrile functionality, making it the least reactive towards nucleophilic attack.

Experimental Protocol: Comparative Kinetic Study of Nucleophilic Addition of Thiophenol

This experiment aims to quantify the relative rates of nucleophilic addition of thiophenol to the nitrile group of the target compounds. The reaction progress can be monitored by UV-Vis spectroscopy by following the disappearance of the thiophenolate anion or by HPLC.

Methodology:

  • Preparation of Solutions:

    • Prepare 0.1 M stock solutions of this compound (1), Analog A (2), Analog B (3), and Analog C (4) in anhydrous acetonitrile.

    • Prepare a 0.2 M solution of thiophenol in anhydrous acetonitrile.

    • Prepare a 0.2 M solution of a non-nucleophilic base (e.g., DBU) in anhydrous acetonitrile.

  • Kinetic Run:

    • In a quartz cuvette, mix 1.0 mL of the substrate solution (1, 2, 3, or 4) and 0.5 mL of the thiophenol solution.

    • Initiate the reaction by adding 0.5 mL of the DBU solution.

    • Immediately begin recording the absorbance at a predetermined wavelength corresponding to the thiophenolate anion at regular time intervals.

  • Data Analysis:

    • Plot the natural logarithm of the absorbance versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant (k').

    • Compare the k' values for each compound to determine the relative reactivity.

Rate of Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids or amides is a fundamental transformation that can be catalyzed by either acid or base.[5][6] The rate of hydrolysis is influenced by the stability of the intermediates formed during the reaction.

Expected Reactivity Order (Acid-Catalyzed): 4 > 1 > 3 > 2

Causality behind the Expected Reactivity:

  • Analog 4 (2-(Methylsulfonyl)acetonitrile): With the least steric hindrance, protonation of the nitrile nitrogen and subsequent attack by water are most favorable.

  • Compound 1 and Analog 3: The increasing steric bulk from methyl to ethyl groups will progressively hinder the approach of water to the protonated nitrile, slowing down the hydrolysis rate.

  • Analog 2 (2-Methyl-2-(phenylsulfonyl)propanenitrile): The electron-withdrawing phenylsulfonyl group will destabilize the positively charged intermediate formed after protonation of the nitrile, making the initial step of the acid-catalyzed hydrolysis less favorable.

Experimental Protocol: Comparative Analysis of Acid-Catalyzed Hydrolysis

This protocol outlines a method to compare the rates of hydrolysis of the target compounds under acidic conditions by monitoring the formation of the corresponding carboxylic acid product via HPLC.

Methodology:

  • Reaction Setup:

    • In separate sealed vials, dissolve an accurately weighed amount of each compound (1, 2, 3, and 4) in a 1:1 mixture of acetonitrile and 1 M hydrochloric acid.

    • Place the vials in a constant temperature bath (e.g., 60 °C).

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot from each vial.

    • Quench the reaction by neutralizing the aliquot with a solution of sodium bicarbonate.

    • Analyze the quenched sample by reverse-phase HPLC to quantify the concentration of the starting material and the carboxylic acid product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for each compound.

    • Determine the initial reaction rates from the slopes of these plots.

    • Compare the initial rates to establish the relative reactivity towards hydrolysis.

Visualization of Key Concepts

Experimental Workflow for Reactivity Studies

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_reactivity Comparative Reactivity Experiments cluster_analysis Data Analysis & Interpretation s1 Synthesis of Analogs s2 Purification & Characterization (NMR, MS) s1->s2 r1 Nucleophilic Addition (e.g., Thiophenol) s2->r1 r2 Hydrolysis (Acid & Base Catalyzed) s2->r2 r3 Reduction (e.g., NaBH4) s2->r3 a1 Kinetic Monitoring (HPLC, UV-Vis) r1->a1 r2->a1 r3->a1 a2 Rate Constant Determination a1->a2 a3 Structure-Reactivity Correlation a2->a3

Caption: Workflow for the comparative reactivity study.

Logical Relationship of Structural Features to Reactivity

structure_reactivity Structure Structural Features Steric Steric Hindrance Structure->Steric Electronic Electronic Effects Structure->Electronic Reactivity Chemical Reactivity Steric->Reactivity influences Electronic->Reactivity influences NucAttack Rate of Nucleophilic Attack Reactivity->NucAttack Hydrolysis Rate of Hydrolysis Reactivity->Hydrolysis AlphaSub α-Alkyl Substitution AlphaSub->Steric SulfonylSub Sulfonyl Substituent (Alkyl vs. Aryl) SulfonylSub->Steric SulfonylSub->Electronic

Caption: Interplay of structural features and chemical reactivity.

Conclusion

This comparative guide demonstrates that the reactivity of this compound and its analogs is a finely tuned interplay of steric and electronic factors. The presence and nature of substituents on both the α-carbon and the sulfonyl group provide a powerful means to modulate the susceptibility of the nitrile group to nucleophilic attack and hydrolysis. Specifically, increased steric hindrance at the α-carbon consistently leads to a decrease in reaction rates. The electronic nature of the sulfonyl substituent also plays a critical role, with aryl sulfonyl groups exhibiting a more complex influence due to the combination of inductive and resonance effects, alongside increased steric bulk. The foundational principles and experimental frameworks presented herein offer a robust starting point for the rational design and application of α-cyano sulfones in various fields of chemical synthesis and drug discovery.

References

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A Comparative Guide to the Kinetic Analysis of Reactions Involving 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug development, the choice of reagents for the construction of complex molecular architectures is paramount. Among the diverse array of C-H acidic compounds utilized for carbon-carbon bond formation, α-sulfonyl nitriles represent a unique class of reagents, offering a balance of stability and reactivity. This guide provides a comprehensive kinetic analysis of reactions involving 2-Methyl-2-(methylsulfonyl)propanenitrile, a tertiary α-sulfonyl nitrile, and compares its performance with relevant alternatives. By delving into the underlying principles of its reactivity and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

Introduction to this compound: A Sterically Hindered Nucleophile

This compound, with the chemical formula C₅H₉NO₂S, is a unique building block in organic synthesis. The presence of both a sulfonyl and a nitrile group significantly acidifies the α-proton, facilitating the formation of a stabilized carbanion. However, the tertiary nature of the α-carbon introduces considerable steric hindrance, which profoundly influences its reactivity profile. Understanding the kinetic parameters of its reactions is crucial for predicting its efficacy in various synthetic transformations.

Comparative Kinetic Analysis: Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of organic synthesis. The performance of this compound as a nucleophile is critically dependent on the steric and electronic environment of the electrophile. To provide a quantitative comparison, we will analyze its reactivity in the context of Sₙ2 reactions and compare it with less sterically hindered and alternative C-H acidic nucleophiles.

The Influence of Steric Hindrance on Reaction Rates

The rate of an Sₙ2 reaction is highly sensitive to the steric bulk of both the nucleophile and the electrophile. For this compound, the two methyl groups at the α-position create a sterically demanding environment around the nucleophilic carbon. This steric hindrance is expected to decrease the rate of reaction compared to less substituted α-sulfonyl nitriles or other common nucleophiles like malononitrile derivatives.

While specific kinetic data for this compound is not extensively reported in the literature, we can draw parallels from studies on related systems. For instance, kinetic studies on the nucleophilic substitution of arenesulfonyl chlorides have shown that ortho-alkyl substituents can, counterintuitively, accelerate the reaction rate due to ground-state destabilization.[1] However, in the case of a nucleophile, the steric bulk directly impedes the approach to the electrophilic center, generally leading to a decrease in the reaction rate constant (k).

Comparison with Alternative Nucleophiles

To illustrate the impact of steric hindrance and the nature of the activating groups, let's consider a hypothetical comparative kinetic study for the alkylation of a primary alkyl halide (e.g., iodomethane) with different nucleophiles.

NucleophileStructureExpected Relative Rate Constant (k_rel)Rationale
This compound Anion (CH₃)₂C(CN)SO₂CH₃⁻LowHigh steric hindrance from two α-methyl groups.
(Methylsulfonyl)acetonitrile Anion CH₂(CN)SO₂CH₃⁻ModerateLess steric hindrance compared to the tertiary analogue.
Malononitrile Anion CH(CN)₂⁻HighMinimal steric hindrance and strong activation by two nitrile groups.
Diethyl Malonate Anion CH(CO₂Et)₂⁻Moderate-HighLess activating than two nitrile groups, but still a common and effective nucleophile.

Table 1: Predicted Relative Rate Constants for the Alkylation of a Primary Alkyl Halide.

This qualitative comparison highlights the trade-off between nucleophilicity and steric hindrance. While the sulfonyl and nitrile groups effectively stabilize the carbanion of this compound, its tertiary nature is a significant kinetic impediment in Sₙ2 reactions.

Kinetic Analysis of Michael Addition Reactions

The Michael addition, or conjugate addition, is another fundamental carbon-carbon bond-forming reaction where this compound can act as a nucleophile.[2] In this reaction, the steric hindrance around the nucleophilic carbon can also play a significant role in determining the reaction rate and, in some cases, the stereochemical outcome.

Experimental Protocols for Kinetic Analysis

Accurate determination of reaction kinetics is essential for a thorough understanding of a reagent's reactivity. Here, we provide a detailed protocol for monitoring the kinetics of a nucleophilic substitution reaction involving an α-sulfonyl nitrile using ¹H NMR spectroscopy.

Protocol: Kinetic Monitoring of an Alkylation Reaction by ¹H NMR Spectroscopy

This protocol outlines the steps to determine the rate law and rate constant for the reaction between an α-sulfonyl nitrile and an alkyl halide.

Materials:

  • α-Sulfonyl nitrile (e.g., (Methylsulfonyl)acetonitrile as a model)

  • Alkyl halide (e.g., iodomethane)

  • Non-reactive deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • Internal standard with a known concentration and a singlet in a clear region of the ¹H NMR spectrum (e.g., 1,3,5-trimethoxybenzene)

  • NMR spectrometer

  • Thermostatted NMR probe

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the α-sulfonyl nitrile and the internal standard in the deuterated solvent of choice.

    • Prepare a separate stock solution of the alkyl halide in the same deuterated solvent.

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the α-sulfonyl nitrile/internal standard stock solution.

    • Place the NMR tube in the pre-thermostatted NMR probe and allow it to equilibrate for at least 5 minutes.

    • Acquire a t=0 spectrum to confirm the initial concentrations.

  • Initiation of the Reaction and Data Acquisition:

    • Inject a known volume of the alkyl halide stock solution into the NMR tube, quickly mix the contents, and immediately start acquiring a series of ¹H NMR spectra at fixed time intervals.[3][4] Modern NMR spectrometers can be programmed to automatically acquire spectra over a defined period.

  • Data Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signal of a characteristic proton of the starting material, the product, and the internal standard for each time point.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant versus time.

    • To determine the order of the reaction with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other constant. The initial rates method can be employed by analyzing the initial slope of the concentration vs. time plots.[5]

    • Once the rate law is established, the rate constant (k) can be calculated from the integrated rate law or the initial rates.

Workflow for Kinetic Analysis using NMR:

G A Prepare Stock Solutions (Reactant, Electrophile, Internal Standard) B Equilibrate Reactant & Standard in NMR Tube A->B C Acquire t=0 Spectrum B->C D Initiate Reaction by Adding Electrophile C->D E Acquire Time-Resolved 1H NMR Spectra D->E F Process and Integrate Spectra E->F G Calculate Concentrations vs. Time F->G H Determine Rate Law and Rate Constant G->H

Caption: Workflow for NMR-based kinetic analysis.

Advanced Kinetic Techniques: Stopped-Flow Spectroscopy

For reactions that are too fast to be monitored by conventional NMR or UV-Vis spectroscopy (i.e., with half-lives in the millisecond range), stopped-flow spectroscopy is a powerful technique.[6][7][8][9][10] This method involves the rapid mixing of two reactant solutions and monitoring the change in absorbance or fluorescence of the reaction mixture as a function of time.

Experimental Setup for Stopped-Flow Analysis:

G cluster_0 Stopped-Flow Instrument A Syringe A (Reactant 1) C Mixing Chamber A->C B Syringe B (Reactant 2) B->C D Observation Cell C->D E Stopping Syringe D->E F Detector (e.g., Photomultiplier Tube) D->F G Light Source (e.g., Xenon Lamp) G->D

Caption: Schematic of a stopped-flow instrument.

This technique would be particularly useful for studying the kinetics of reactions involving highly reactive electrophiles with the anion of this compound, where the reaction rates are expected to be significantly faster.

Conclusion and Future Perspectives

This compound presents a unique reactivity profile governed by the interplay of the electron-withdrawing sulfonyl and nitrile groups and the steric hindrance imposed by the tertiary α-carbon. While quantitative kinetic data for this specific compound is sparse, this guide provides a framework for understanding its reactivity based on established principles of physical organic chemistry and by comparison with analogous systems.

The provided experimental protocols for kinetic analysis using NMR spectroscopy offer a robust method for researchers to generate their own kinetic data and make direct comparisons with alternative reagents. Future studies focusing on the systematic kinetic evaluation of a series of α-sulfonyl nitriles with varying steric bulk would be invaluable for a more comprehensive understanding of their structure-reactivity relationships. Such data will undoubtedly facilitate the rational design of synthetic strategies and the development of novel therapeutics.

References

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Characterization of intermediates in reactions of 2-Methyl-2-(methylsulfonyl)propanenitrile.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Characterization of Intermediates in Reactions of 2-Methyl-2-(methylsulfonyl)propanenitrile

For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic routes. This compound is a versatile building block in organic synthesis, largely owing to the facile formation of a stabilized carbanion at the α-position. The transient nature of this key intermediate, however, makes its direct characterization challenging. This guide provides a comprehensive overview of the principles and methodologies for identifying and characterizing the reactive intermediates generated from this compound, comparing various analytical techniques and offering field-proven insights into their application.

The Central Intermediate: A Nitrile- and Sulfonyl-Stabilized Carbanion

The core of this compound's reactivity lies in the acidity of the α-proton in its precursor, (methylsulfonyl)acetonitrile. The presence of two potent electron-withdrawing groups—the sulfonyl (-SO₂CH₃) and the nitrile (-C≡N) moieties—synergistically stabilizes a negative charge on the adjacent carbon atom.[1] This stabilization occurs through a combination of inductive effects and resonance delocalization, making the α-proton susceptible to deprotonation by a suitable base.

The formation of this carbanion is a critical step in many reactions involving this class of compounds, including alkylation, acylation, and Michael additions.[2][3] The synthesis of this compound itself is a prime example, where the carbanion of (methylsulfonyl)acetonitrile is generated and subsequently alkylated.[1] Understanding the structure, stability, and reactivity of this intermediate is crucial for controlling reaction outcomes.

Comparative Analysis of Characterization Techniques

The fleeting existence of reactive intermediates necessitates specialized analytical techniques for their study. Below, we compare the most effective methods for characterizing the carbanion generated from this compound, along with other potential transient species.

Technique Principle Strengths Limitations
Low-Temperature NMR Spectroscopy Generation and observation of the intermediate at cryogenic temperatures to slow down subsequent reactions.Provides detailed structural information about the carbanion in solution.[4]Requires specialized equipment and the intermediate to be sufficiently stable at low temperatures.
Low-Temperature IR Spectroscopy Measures the vibrational frequencies of the intermediate at low temperatures.Sensitive to changes in bond character upon carbanion formation (e.g., C-S and C≡N bonds).[5]Provides less detailed structural information compared to NMR.
Electrospray Ionization Mass Spectrometry (ESI-MS) Transfers ions from solution to the gas phase for mass analysis.Highly sensitive for detecting charged intermediates directly from the reaction mixture.[6]The gas-phase structure may not perfectly represent the solution-phase structure.[7]
Chemical Trapping Experiments The reactive intermediate is "trapped" by adding an electrophile, forming a stable, easily characterizable product.Provides unambiguous evidence for the existence and reactivity of the intermediate.[8]An indirect method; the choice of trapping agent is crucial.

Experimental Protocols and Data Interpretation

In Situ Generation and Low-Temperature NMR Analysis

The most direct method to observe the carbanion is through low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy. By generating the carbanion at a temperature where its subsequent reactions are significantly slowed, its ¹H and ¹³C NMR spectra can be recorded.

Experimental Protocol:

  • Preparation: A solution of 2-(methylsulfonyl)acetonitrile (the precursor to the target molecule's carbanion) is prepared in a deuterated aprotic solvent (e.g., THF-d₈) in a sealed NMR tube under an inert atmosphere (e.g., Argon).

  • Cooling: The NMR probe is cooled to a low temperature, typically between -78 °C and -40 °C.

  • Baseline Spectrum: A spectrum of the starting material is acquired.

  • Deprotonation: A strong, non-nucleophilic base (e.g., n-butyllithium or lithium diisopropylamide) is added to the cooled solution via syringe.

  • Spectral Acquisition: ¹H and ¹³C NMR spectra are immediately acquired.

Expected Spectral Changes:

  • ¹H NMR: The disappearance of the α-proton signal and shifts in the signals of neighboring protons due to the change in electronic environment.

  • ¹³C NMR: A significant upfield or downfield shift of the α-carbon signal, providing insight into the charge distribution. A study on related nitrile-stabilized carbanions revealed that the cyano group has a weaker-than-expected demand for charge, leading to interesting shifts in the ¹³C NMR spectrum.[9]

Logical Workflow for Low-Temperature NMR Analysis

Start Prepare Sample in NMR Tube Cool Cool NMR Probe to -78°C Start->Cool Acquire_Start Acquire Spectrum of Starting Material Cool->Acquire_Start Add_Base Add Strong Base (e.g., LDA) Acquire_Start->Add_Base Acquire_Intermediate Acquire Spectrum of Carbanion Add_Base->Acquire_Intermediate Analyze Analyze Spectral Shifts Acquire_Intermediate->Analyze cluster_solution Reaction Solution cluster_gas_phase Gas Phase (in Mass Spectrometer) Carbanion Carbanion [M-H]⁻ ESI_Process Electrospray Ionization Carbanion->ESI_Process Counterion Counterion Li⁺ Counterion->ESI_Process Isolated_Carbanion Isolated Carbanion Detected [M-H]⁻ ESI_Process->Isolated_Carbanion

Caption: ESI-MS transfers the carbanion from solution to the gas phase for detection.

Chemical Trapping Experiments

This indirect method provides compelling evidence for the formation of an intermediate by intercepting it with a reagent to form a stable product. The synthesis of this compound itself is an example of trapping the intermediate carbanion of (methylsulfonyl)acetonitrile with methyl iodide. [1] Experimental Protocol:

  • Carbanion Formation: Generate the carbanion from 2-(methylsulfonyl)acetonitrile using a strong base in an aprotic solvent at low temperature.

  • Addition of Trapping Agent: Add a chosen electrophile (the "trapping agent") to the reaction mixture. Common trapping agents include alkyl halides, aldehydes, ketones, or Michael acceptors.

  • Workup and Isolation: After the reaction is complete, quench the reaction and isolate the product using standard techniques (e.g., extraction, chromatography).

  • Characterization: Characterize the isolated product using standard analytical methods (NMR, MS, IR) to confirm its structure.

Comparison of Trapping Agents and Expected Products:

Trapping Agent Product Type Significance
Methyl IodideAlkylated NitrileConfirms nucleophilic character of the carbanion.
Benzaldehydeβ-Hydroxy NitrileDemonstrates addition to a carbonyl group.
Deuterium Oxide (D₂O)Deuterated Starting MaterialConfirms the presence of an acidic proton and carbanion formation.

Conclusion

The characterization of reactive intermediates such as the nitrile- and sulfonyl-stabilized carbanion of this compound is a multifaceted challenge that requires a combination of advanced analytical techniques. While direct observation via low-temperature spectroscopy provides invaluable structural information, it is often complemented by the high sensitivity of mass spectrometry and the unambiguous evidence provided by chemical trapping experiments. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of the reaction mechanisms involving this important synthetic building block, leading to more efficient and controlled chemical transformations.

References

  • Horn, A., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. Available at: [Link]

  • Gerhards, F., Griebel, N., Runsink, J., Raabe, G., & Gais, H. J. (2015). Chiral Lithiated Allylic α-Sulfonyl Carbanions: Experimental and Computational Study of Their Structure, Configurational Stability, and Enantioselective Synthesis. Chemistry. Available at: [Link]

  • Hori, M., & Dussault, P. H. (2019). Synthesis of α-Cyano and α-Sulfonyl Cyclic Ethers via Intramolecular Reactions of Peroxides with Sulfone- and Nitrile-Stabilized Carbanions. The Journal of Organic Chemistry. Available at: [Link]

  • Goumont, R., et al. (2003). Acidity Inversions of α-NO2 and α-SO2CF3 Activated Carbon Acids as a Result of Contrasting Solvent Effects on Transfer from Water to Dimethyl Sulfoxide Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Sheikh, A., et al. (2001). Silacyclobutane as “Carbanion Pump” in Anionic Polymerization. 2. Effective Trapping of the Initially Formed Carbanion by Diphenylethylene. Macromolecules. Available at: [Link]

  • Parsons, Z. D., et al. (2016). Sulfone-stabilized carbanions for the reversible covalent capture of a posttranslationally-generated cysteine oxoform found in protein tyrosine phosphatase 1B (PTP1B). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Ye, Y., et al. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Terrier, F., et al. (1998). α-Sulfonyl Carbanions: Combined Kinetic, Thermodynamic, and NMR Approaches for the Study of the Ionization of Benzyltriflones in Me2SO and H2O−Me2SO Mixtures. Journal of the American Chemical Society. Available at: [Link]

  • Mąkosza, M., & Makosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Available at: [Link]

  • Gunanathan, C. (2019). Exploring the untapped reactivity of nitrile reagents for site-selective protein modification. UCL Discovery. Available at: [Link]

  • Terrier, F., et al. (1996). Charge mapping in carbanions. Weak charge demand of the cyano group as assessed from a carbon-13 NMR study of carbanions of .alpha.-activated acetonitriles and phenylacetonitriles: breakdown of a myth. The Journal of Organic Chemistry. Available at: [Link]

  • Kirihara, M., et al. (2018). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • Gorshelev, A. A., et al. (2005). Low temperature FTIR spectra and hydrogen bonds in polycrystalline cytidine. Journal of Molecular Structure. Available at: [Link]

  • Mayer, R. J. (2018). Electrospray-Ionization Mass Spectrometry for the Analysis and Quantification of Carbanions. eDiss. Available at: [Link]

  • De la Cruz, P., et al. (2022). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Chemical Society Reviews. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. Available at: [Link]

  • Forman, H. J., & Zhang, H. (2009). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Archives of Biochemistry and Biophysics. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

Of course, here is a detailed guide on the proper disposal of 2-Methyl-2-(methylsulfonyl)propanenitrile.

As a Senior Application Scientist, it is my priority to ensure that our valued researchers, scientists, and drug development professionals are equipped with the necessary knowledge to handle and dispose of chemical reagents safely and responsibly. This guide provides a detailed protocol for the proper disposal of this compound, a compound that, like many nitrile and sulfonyl-containing molecules, requires careful management to mitigate risks to personnel and the environment.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

A thorough understanding of the potential hazards associated with this compound is the first and most critical step in establishing safe disposal procedures. While a specific Safety Data Sheet (SDS) for this compound was not found, an analysis of its functional groups—a nitrile and a sulfonyl group—allows for an informed assessment of its potential risks.

Key Potential Hazards:

  • Toxicity: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2] Some nitriles can release hydrogen cyanide, a highly toxic gas, under certain conditions, such as in the presence of strong acids or bases.[3]

  • Irritation: Similar chemical structures can cause skin and serious eye irritation.[1]

  • Environmental Hazard: Some related nitrile compounds are harmful to aquatic life with long-lasting effects.[2]

Before proceeding with any disposal protocol, a comprehensive, site-specific risk assessment must be conducted. This assessment should consider the quantities of waste, the potential for exposure, and the available safety equipment and facilities.

Personal Protective Equipment (PPE): Your First Line of Defense

The following Personal Protective Equipment (PPE) is mandatory when handling and disposing of this compound waste. The principle of ALARP (As Low As Reasonably Practicable) should be applied to minimize exposure.

PPE ItemSpecifications and Rationale
Gloves Nitrile gloves are a suitable choice for incidental contact. For prolonged contact or in the event of a spill, heavier-duty gloves such as butyl rubber or nitrile rubber with a greater thickness should be used.[4] Always inspect gloves for tears or punctures before use and dispose of contaminated gloves as hazardous waste.[2]
Eye Protection Chemical splash goggles are essential to protect against splashes and vapors.[5] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
Lab Coat A flame-resistant lab coat that is fully buttoned provides protection against splashes and contamination of personal clothing.
Respiratory Protection If handling large quantities of the material or if there is a risk of aerosol generation, a properly fitted respirator with an appropriate organic vapor cartridge should be used within a certified chemical fume hood.

Spill Management: A Swift and Safe Response

In the event of a spill, a prompt and appropriate response is crucial to prevent exposure and environmental contamination.

For Small Spills (in a chemical fume hood):

  • Alert colleagues in the immediate area.

  • Contain the spill with an absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6]

  • Carefully collect the absorbent material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[6][7]

  • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.

  • Place all contaminated materials , including gloves and wipes, into the hazardous waste container.

For Large Spills (or any spill outside of a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Do not attempt to clean up the spill yourself unless you are trained and equipped to do so.

Waste Collection and Storage: Preventing Unwanted Reactions

Proper segregation, labeling, and storage of chemical waste are critical to ensure safety and compliance.

  • Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be in good condition and have a secure, tight-fitting lid.[8]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The approximate concentration and any other components in the waste stream should also be listed.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[3][5] The storage area should have secondary containment to prevent the release of material in case of a leak.

Disposal Procedures: A Step-by-Step Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Here is a logical workflow for the disposal process:

DisposalWorkflow start Waste Generation collect Collect in a Labeled, Compatible Container start->collect store Store in a Designated Secondary Containment Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs waste_pickup Arrange for Pickup by a Licensed Waste Vendor contact_ehs->waste_pickup transport Vendor Transports to a Treatment, Storage, and Disposal Facility (TSDF) waste_pickup->transport final_disposal Final Disposal (e.g., Incineration) transport->final_disposal

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Segregation and Collection: As soon as the waste is generated, it should be collected in a designated hazardous waste container as described in the "Waste Collection and Storage" section.

  • Secure Storage: The waste container should be stored securely in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and local regulations.

  • Contact EHS: Once the container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department. They will provide guidance on the proper procedures for waste pickup.

  • Licensed Waste Vendor: Your EHS department will coordinate with a licensed and reputable hazardous waste disposal company for the collection, transport, and final disposal of the material.

  • Incineration: High-temperature incineration is a common and effective method for the disposal of organic chemical waste.[9] This process ensures the complete destruction of the compound, minimizing its environmental impact.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately and retained for your records. This is a legal requirement and a crucial part of a compliant waste management program.

Decontamination: Ensuring a Safe Workspace

All equipment and work surfaces that have come into contact with this compound must be thoroughly decontaminated.

  • Glassware and Equipment:

    • Rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect this rinse as hazardous waste.

    • Wash with soap and hot water.

    • Perform a final rinse with deionized water.

  • Work Surfaces:

    • Wipe the surface with a cloth or paper towel dampened with a suitable solvent.

    • Wash the surface with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

References

  • Airgas. (2021). Safety Data Sheet: Nonflammable Gas Mixture: Carbon Dioxide 80-99% / Perfluoro-2-Methyl Propanenitrile 1-20%.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Methyl-2-propanol.
  • Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 2-methylpropan-2-ol.
  • TCI Chemicals. (n.d.). Safety Data Sheet: 2-Iodo-2-methylpropionitrile.
  • CymitQuimica. (2021). Safety Data Sheet: 2,2'-Azobis(2-methylpropionitrile).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-(Methylsulfonyl)acetonitrile.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles.
  • University of Florida. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
  • State of Utah. (n.d.). Hazardous Waste Disposal Procedures.
  • BASF. (2025). Safety Data Sheet.
  • National Oceanic and Atmospheric Administration. (n.d.). CAMEO Chemicals: TRANS-2-METHYL-2-BUTENENITRILE.

Sources

Mastering Safety: A Guide to Personal Protective Equipment for 2-Methyl-2-(methylsulfonyl)propanenitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher handling novel compounds, safety is not merely a checklist; it is the bedrock of scientific integrity and innovation. This guide provides an in-depth, procedural framework for the safe handling of 2-Methyl-2-(methylsulfonyl)propanenitrile (CAS Number: 14668-29-2), a compound whose specific toxicological properties are not yet fully documented. In the absence of a comprehensive Safety Data Sheet (SDS), this directive synthesizes information from structurally similar molecules and authoritative chemical safety principles to establish a robust protocol for personal protection. Our approach is grounded in the precautionary principle, ensuring that protective measures account for the potential hazards inferred from the compound's functional groups: the nitrile and the methylsulfonyl moieties.

Hazard Analysis: Understanding the Inherent Risks

This compound is an organic molecule featuring a quaternary carbon bonded to two methyl groups, a nitrile group (-C≡N), and a methylsulfonyl group (-SO₂CH₃). This structure suggests a multi-faceted hazard profile.

  • Nitrile Group (-C≡N): Organic nitriles are a well-documented class of toxic compounds. They can be absorbed through the skin, inhaled, or ingested, and may metabolize in the body to release cyanide, a potent metabolic poison.[1] Incomplete combustion of nitriles can also produce highly toxic hydrogen cyanide gas.[1] Therefore, this compound must be treated as potentially toxic via all routes of exposure.

  • Methylsulfonyl Group (-SO₂CH₃): While the sulfonyl group itself is generally stable, related sulfonyl-containing compounds are known to cause skin, eye, and respiratory irritation.[2]

  • Physical State: While specific data is unavailable, similar small organic molecules are often crystalline solids or liquids. This guide will assume it may be handled as a powder or in a solution, requiring controls for both dust and vapors.

Based on this analysis of functional groups and data from analogous compounds, a conservative hazard assessment is warranted.

Potential Hazard Route of Exposure Rationale / Associated Risk
Acute Toxicity Inhalation, Dermal, IngestionThe nitrile functional group poses a significant risk of toxicity.[1][3]
Skin Irritation/Corrosion DermalPotential for irritation based on sulfonyl-containing analogs.[2]
Serious Eye Damage/Irritation EyesPotential for serious irritation.[2]
Respiratory Irritation InhalationInhalation of dust or vapors may irritate the respiratory system.[2]

The Core of Protection: A Multi-Layered PPE Strategy

Given the potential for high toxicity and irritation, a comprehensive PPE strategy is mandatory. This is not merely about wearing protective gear, but about establishing an unbroken barrier between the researcher and the chemical. According to OSHA standard 29 CFR 1910.138, employers must select and require employees to use appropriate hand protection when hands are exposed to hazards such as those from harmful substances.[4]

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is critical to emphasize that engineering controls are the most effective means of reducing exposure.[5][6]

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to control airborne dust or vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Personal Protective Equipment: Your Essential Barrier

The following PPE is required for all operations involving this compound.

The nitrile functional group necessitates robust hand protection to prevent dermal absorption, which is a primary route of exposure for this chemical class.[1]

  • Glove Type: Nitrile gloves are the recommended choice. Nitrile rubber provides excellent resistance to a wide range of chemicals, including solvents, oils, and acids, and is superior to latex or vinyl for handling many hazardous substances.[8][9]

  • Glove Specification: Use gloves with a minimum thickness of 4 mil (0.1 mm). For prolonged work or when handling larger quantities, consider thicker nitrile gloves or double-gloving.

  • Protocol:

    • Always inspect gloves for tears or punctures before use.

    • When double-gloving, remove the outer glove immediately upon contamination and replace it.

    • Remove gloves using the proper technique (peeling one off with the other) to avoid skin contact.

    • Wash hands thoroughly with soap and water after removing gloves.

  • Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[10][11]

  • Secondary Protection: When there is a significant risk of splashing, a face shield must be worn in addition to safety goggles.

  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron: For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Wear long pants and closed-toe shoes to ensure no skin is exposed.

While working in a fume hood should prevent inhalation exposure, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls.

  • Requirement: If there is a potential for airborne concentrations to exceed exposure limits, or during emergency situations, a NIOSH-approved respirator is required.[5]

  • Respirator Type: A full-face respirator with cartridges appropriate for organic vapors and particulates (e.g., P100 rating) would be necessary. All respirator use must be part of a comprehensive respiratory protection program that meets OSHA 1910.134 requirements, including medical exams, training, and fit testing.[5]

Procedural Discipline: Donning, Doffing, and Disposal

Proper procedure is as crucial as the equipment itself. The following workflow minimizes the risk of cross-contamination.

PPE_Workflow cluster_Donning PPE Donning Sequence (Clean Area) cluster_Doffing PPE Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Safety Goggles D1->D2 D3 3. Face Shield (if needed) D2->D3 D4 4. Gloves (over cuffs) D3->D4 Work Handle Chemical in Fume Hood D4->Work F1 1. Outer Gloves (if used) F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Safety Goggles F4->F5 End Wash Hands Thoroughly F5->End Start Prepare for Lab Work Start->D1 Work->F1

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.